7-Fluoro-6-nitroquinazolin-4(3H)-one
説明
特性
IUPAC Name |
7-fluoro-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAEMSZEIGQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427688 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-69-3 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Fluoro-6-nitroquinazolin-4(3H)-one. This compound serves as a pivotal building block in the development of targeted cancer therapeutics, particularly multi-targeted Raf kinase inhibitors.
Core Chemical Properties
This compound is a solid, appearing as a light yellow to orange powder.[1] Its chemical structure is characterized by a quinazolinone core, functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 162012-69-3 | [1][2] |
| Molecular Formula | C₈H₄FN₃O₃ | [1][3] |
| Molecular Weight | 209.13 g/mol | [1] |
| Melting Point | 288 °C (decomposes) | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Purity (by HPLC) | >98.0% | [1] |
| Storage | Room temperature, sealed in a dry, dark place | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the nitration of 7-Fluoroquinazolin-4(3H)-one.[3] An alternative pathway involves the cyclization of 2-amino-4-fluorobenzoic acid followed by nitration.
Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one[3]
This protocol is based on a reported procedure for the synthesis of this compound.
Materials:
-
7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (100 ml)
-
Fuming Nitric Acid (HNO₃) (100 ml)
-
Ice-water (1500 ml)
-
Acetic Acid for recrystallization
Procedure:
-
In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture and pour it onto 1500 ml of ice-water. This will cause the crude product to precipitate.
-
Collect the crude this compound by filtration.
-
Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.
Diagram 1: Synthetic Workflow for this compound
Caption: A schematic overview of the synthesis of this compound.
Spectroscopic and Crystallographic Data
X-ray crystallography has been employed to determine the solid-state structure of the molecule.[3] The quinazolinone unit is essentially planar, with the nitro group being slightly twisted from this plane.[3]
Table 2: Crystallographic Data for this compound [3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.6360(11) Å |
| b | 8.409(2) Å |
| c | 8.674(2) Å |
| α | 79.38(3)° |
| β | 89.23(3)° |
| γ | 83.83(3)° |
| Volume | 401.70(16) ų |
| Z | 2 |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around its functional groups, making it a valuable synthon in medicinal chemistry.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents. This is a key reaction in the synthesis of many kinase inhibitors.
-
Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation.[4]
These reactions enable the synthesis of a wide array of derivatives. A prominent example is the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a precursor for potent kinase inhibitors.[4][5]
Diagram 2: Key Reactions of this compound
Caption: Reactivity of this compound in drug synthesis.
Biological Significance: Inhibition of the Raf-MEK-ERK Signaling Pathway
Derivatives of this compound have been extensively investigated as inhibitors of the Raf-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]
Mutations in the BRAF gene, a key component of this pathway, are prevalent in various malignancies, including melanoma.[8] Quinazolinone-based inhibitors, synthesized from intermediates like this compound, can block the activity of Raf kinases, thereby inhibiting downstream signaling and suppressing tumor growth.[8]
Diagram 3: The Raf-MEK-ERK Signaling Pathway and its Inhibition
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by quinazolinone derivatives.
Conclusion
This compound is a fundamentally important intermediate in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of a new generation of targeted anticancer agents. A thorough understanding of its synthesis, characterization, and chemical behavior is crucial for researchers and scientists working towards the development of novel kinase inhibitors.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. 162012-69-3|this compound|BLD Pharm [bldpharm.com]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sjar-tech.com [sjar-tech.com]
- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-nitroquinazolin-4(3H)-one in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While not typically an end-effector drug itself, it serves as a crucial chemical intermediate in the synthesis of a multitude of potent and selective kinase inhibitors. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine and nitro substituents, makes it an ideal scaffold for developing targeted anticancer agents. This guide delves into the core mechanism of action, not of the compound in isolation, but of the pharmacophore it represents and the downstream molecules it helps create. We will explore the signaling pathways modulated by its derivatives and the experimental methodologies used to characterize their activity.
The quinazolinone core is a privileged scaffold in drug discovery, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites. The addition of a fluorine atom at the 7-position and a nitro group at the 6-position enhances its utility as a building block for creating compounds that target key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Raf kinases.
The Quinazolinone Scaffold: A Foundation for Kinase Inhibition
The primary mechanism of action for compounds derived from this compound is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth.
The quinazolinone core structure is adept at targeting the ATP-binding pocket due to its structural and electronic features:
-
Hydrogen Bonding: The nitrogen atoms and the carbonyl group of the quinazolinone ring can form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site.
-
Hydrophobic Interactions: The bicyclic ring system provides a planar surface that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues within the ATP-binding cleft.
-
Scaffold for Diversity: The core structure allows for chemical modifications at various positions. This compound is particularly useful because the nitro group can be readily reduced to an amine, which then serves as a handle for adding larger, more complex side chains. These side chains can extend into other regions of the ATP-binding site, conferring both potency and selectivity for the target kinase.
Key Signaling Pathways Targeted by Derivatives
Derivatives of this compound have been instrumental in the development of inhibitors for several critical oncogenic pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is a major driver of cell proliferation and survival in many epithelial cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Quinazolinone-based inhibitors, synthesized from intermediates like this compound, are designed to block the initial phosphorylation step, thereby shutting down all downstream signaling.
Caption: EGFR signaling pathway and point of inhibition by quinazolinone derivatives.
Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway is a central signaling cascade that is frequently activated in cancer, most notably in melanoma through mutations in the B-Raf kinase. This compound is a key building block for multi-targeted Raf kinase inhibitors. These inhibitors prevent the phosphorylation of MEK by Raf, thereby halting the signal propagation that ultimately leads to cell proliferation.
Caption: The Raf/MEK/ERK pathway, a key target for quinazolinone-based inhibitors.
Synthetic Workflow and Biological Evaluation
The utility of this compound lies in its synthetic tractability. It serves as a starting point for a series of chemical reactions to build more complex and potent inhibitors. The general workflow involves modifying the core scaffold to introduce functionalities that enhance binding affinity and selectivity for the target kinase.
Caption: General synthetic and evaluation workflow starting from the core compound.
Quantitative Data on Derivatives
While this compound itself shows modest antiproliferative activity, its derivatives exhibit high potency against various cancer cell lines and purified kinases. The following table summarizes representative inhibitory concentration (IC50) and growth inhibition (GI50) data for compounds synthesized using this quinazolinone core.
| Derivative Class | Target | Assay Type | Cell Line / Enzyme | IC50 / GI50 (µM) |
| Quinazolinone-based | EGFR | Enzyme Inhibition | Purified EGFR | 0.069 |
| Quinazolinone-based | NCI-H460 (NSCLC) | Cell Proliferation | Human Cancer Cell Line | 0.789 |
| Quinazolinone-based | HS 578T (Breast) | Cell Proliferation | Human Cancer Cell Line | 2.59 - 9.55 (TGI) |
| 4-Anilinoquinoline | BGC823 (Gastric) | Cell Proliferation | Human Cancer Cell Line | 4.65 |
| 4-Anilinoquinoline | HeLa (Cervical) | Cell Proliferation | Human Cancer Cell Line | 7.15 |
Note: The data presented are for various derivatives and not for this compound itself. TGI refers to Total Growth Inhibition.
Experimental Protocols
The characterization of kinase inhibitors derived from this compound relies on a standard set of biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the potency (IC50) of a test compound against a purified protein kinase.
1. Materials and Reagents:
-
Recombinant purified protein kinase (e.g., EGFR, B-Raf).
-
Kinase-specific substrate peptide.
-
Test compound (dissolved in DMSO).
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
2. Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for control wells.
-
Add 2 µL of a solution containing the kinase and its specific substrate peptide, prepared in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 5 µL.
-
Gently mix the plate and incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40-minute incubation at room temperature).
-
Adding 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal (30-minute incubation at room temperature).
-
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation and viability of cancer cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at ~570 nm.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the GI50 value, the concentration at which the growth is inhibited by 50%.
Conclusion
This compound is a cornerstone intermediate in the synthesis of targeted kinase inhibitors. While its own biological activity is limited, the quinazolinone core it provides is a highly effective scaffold for engaging the ATP-binding site of oncogenic kinases like EGFR and Raf. The strategic placement of fluoro and nitro groups facilitates the synthesis of diverse and potent derivatives. Understanding the mechanism of action of these derivatives—primarily competitive ATP inhibition leading to the blockade of pro-survival signaling pathways—is essential for the rational design of next-generation anticancer therapeutics. The experimental protocols outlined herein represent the standard methodologies for characterizing the potency and cellular effects of these valuable compounds.
Unveiling the Biological Potential of 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, particularly the fluorine and nitro substitutions on the quinazolinone core, make it a crucial building block for the synthesis of potent kinase inhibitors. This technical guide delves into the known biological activities of this compound, focusing on its role as an anticancer agent. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound has emerged as a particularly valuable intermediate in the development of targeted cancer therapies. Its planar structure and the electronic properties conferred by the fluoro and nitro groups facilitate its interaction with the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide will provide an in-depth overview of the synthesis, biological activity, and methods for evaluating this compound and its derivatives.
Synthesis
The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the nitration of 7-fluoroquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid
Procedure:
-
In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour, with continuous stirring.
-
After the reaction is complete, cautiously pour the reaction mixture into a beaker containing a large volume of ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from acetic acid to obtain purified crystals of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an inhibitor of protein kinases involved in cancer cell proliferation and survival. Its mechanism of action is centered around the competitive inhibition of ATP binding to the kinase domain of these enzymes.
Antiproliferative Activity
The compound has demonstrated potent antiproliferative effects against various cancer cell lines. The presence of the fluorine and nitro groups is believed to enhance its binding affinity to molecular targets within cancer cells.
Kinase Inhibition
This compound is a known precursor for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Raf kinases, both of which are key components of critical oncogenic signaling pathways.
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and metastasis.[1] this compound and its derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent signal transduction.[2]
-
Raf Kinase Inhibition: The Raf family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, leading to constitutive activation of the pathway. This compound serves as a key intermediate for the development of multi-targeted Raf kinase inhibitors.[2]
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following tables summarize the available data on its antiproliferative and EGFR inhibitory activities.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | OVCAR-3 (Ovarian Cancer) | Antiproliferative | 2.11 - 11.67[2] |
| Compound | Target | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | EGFR | OVCAR-3 (Ovarian Cancer) | Kinase Inhibition | 0.46 - 1.12[2] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase reaction buffer
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction: In each well, add the test compound, recombinant EGFR enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its biological evaluation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Biological Evaluation Workflow.
Conclusion
This compound stands out as a versatile and potent scaffold in the realm of anticancer drug discovery. Its demonstrated antiproliferative activity and its role as a key intermediate in the synthesis of targeted kinase inhibitors, particularly against EGFR and Raf kinases, underscore its significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future investigations focusing on expanding the scope of its biological targets and optimizing its pharmacokinetic properties will be crucial in translating its promise into clinical applications.
References
The Lynchpin of Kinase Inhibitor Synthesis: A Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a multitude of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Its strategic fluorination and nitration provide essential handles for medicinal chemists to elaborate the quinazoline scaffold into highly specific and efficacious anti-cancer agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and utility of this compound in the development of targeted kinase inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its application in drug discovery and development.
Introduction
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This compound has emerged as a particularly valuable building block due to the presence of two key functional groups: a fluorine atom at the 7-position and a nitro group at the 6-position.[2] The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group serves as a versatile precursor to an amino group, enabling further derivatization.[2] This intermediate is notably used in the synthesis of several multi-targeted Raf kinase inhibitors and EGFR tyrosine kinase inhibitors.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 162012-69-3 | [2] |
| Molecular Formula | C₈H₄FN₃O₃ | [2] |
| Molecular Weight | 209.13 g/mol | [4] |
| Appearance | Light yellow to orange powder | [2] |
| Melting Point | 288 °C (decomposes) | [2] |
| Solubility | Soluble in acetic acid | [4] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the nitration of 7-fluoroquinazolin-4(3H)-one.
Experimental Protocol
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice water
Procedure:
-
In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).[3]
-
Heat the mixture at 100 °C (373 K) for 1 hour.[3]
-
After cooling, pour the reaction mixture onto ice-water (1500 ml) to precipitate the crude product.[3]
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from acetic acid to obtain crystals of this compound suitable for further use.[3]
Application as a Kinase Inhibitor Intermediate
The true value of this compound lies in its role as a versatile intermediate for the synthesis of advanced kinase inhibitors. The subsequent chemical transformations typically involve reduction of the nitro group to an amine, followed by various coupling reactions to introduce the desired pharmacophores.
General Synthetic Strategy
A common synthetic pathway involves the following key steps:
-
Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom, typically using thionyl chloride (SOCl₂), to create a good leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is displaced by a substituted aniline to introduce the key side chain that often dictates the inhibitor's target specificity.
-
Nitro Group Reduction: The nitro group at the 6-position is reduced to an amine, commonly through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride (SnCl₂).
-
Amide Coupling: The newly formed amino group at the 6-position is then acylated or coupled with other moieties to complete the synthesis of the final kinase inhibitor.
Case Study: Synthesis of Dacomitinib
Dacomitinib is an irreversible pan-HER inhibitor synthesized from precursors that lead to the formation of this compound. The synthesis of Dacomitinib highlights the utility of this intermediate.
Experimental Protocol for Key Steps:
-
Step 1: Nitration to form this compound: As described in section 3.1.
-
Step 2: Reduction of the Nitro Group: this compound is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added, along with a catalytic amount of concentrated hydrochloric acid. The mixture is subjected to hydrogenation (1-6 atmospheres of H₂ pressure) at 10-50 °C for 1-6 hours until the reaction is complete as monitored by TLC. The catalyst is removed by filtration, and the solvent is evaporated to yield 6-amino-7-fluoro-4(3H)-quinazolinone.
-
Step 3 & 4: Further Elaboration: The synthesis proceeds with subsequent amidation and methoxylation reactions, followed by chlorination and finally coupling with 3-chloro-4-fluoroaniline to yield Dacomitinib.
Target Kinases and Signaling Pathways
Kinase inhibitors derived from this compound primarily target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a key regulator of cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.[6] Inhibitors derived from the quinazoline scaffold, such as Afatinib and Dacomitinib, act as ATP-competitive inhibitors, blocking the downstream signaling cascades.[6]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several quinazoline-based inhibitors exhibit anti-angiogenic properties by targeting VEGFRs.[6]
Raf Kinase Signaling Pathway
The Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently deregulated in cancer.[2] Some quinazoline derivatives have been specifically designed to target Raf kinases.
Quantitative Data of Derived Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of prominent kinase inhibitors synthesized using the this compound intermediate or its close analogs.
Table 1: IC₅₀ Values of Afatinib Against Various Cell Lines and EGFR Mutants
| Cell Line / EGFR Mutant | IC₅₀ (nM) | Reference |
| BxPC3 (Pancreatic Cancer) | 11 | [4] |
| AsPc-1 (Pancreatic Cancer) | 367 | [4] |
| PC-9 (NSCLC, EGFR exon 19 del) | 0.28 | [8] |
| PC-9-GR (Gefitinib-resistant) | 350.0 | [8] |
| H1975 (NSCLC, L858R/T790M) | 38.4 | [8] |
| H460 (NSCLC, wild-type EGFR) | 2300 | [8] |
| EGFRwt | 0.5 | [9] |
| EGFRL858R | 0.4 | [9] |
| EGFRL858R/T790M | 10 | [9] |
| ErbB2 (HER2) | 14 | [9] |
| ErbB4 (HER4) | 1 | [9] |
Table 2: IC₅₀ Values of Dacomitinib Against Various EGFR Mutants and ErbB Family Members
| Target | IC₅₀ (nM) | Reference |
| EGFR | 6 | [10][11] |
| ErbB2 | 45.7 | [10] |
| ErbB4 | 73.7 | [10] |
| HCC827 (exon 19 del) | 0.002 µM (2 nM) | [12] |
| H3255 (L858R) | 0.0007 µM (0.7 nM) | [12] |
Table 3: IC₅₀ Values of a Quinazoline-based Raf Inhibitor (Compound 9m)
| Target | IC₅₀ (nM) | Reference |
| B-Raf | 57 | [13] |
| B-RafV600E | 51 | [13] |
| C-Raf | 1000 | [13] |
| EGFR | 73 | [13] |
| VEGFR2 | 7 | [13] |
Methodologies for Biological Evaluation
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., quinazoline derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a well of a microplate, add the test inhibitor or DMSO (control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][12][14][15]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic functionalization provides a robust platform for the development of potent drugs targeting key oncogenic signaling pathways, including those mediated by EGFR, VEGFR, and Raf kinases. The detailed synthetic protocols, comprehensive biological data, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the design and synthesis of the next generation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 179552-73-9 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro kinase assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. webofproceedings.org [webofproceedings.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
The Therapeutic Potential of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have garnered significant attention from researchers and drug development professionals due to their therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the therapeutic landscape of quinazolinone derivatives, focusing on their core pharmacological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visualizations of key biological pathways and workflows.
The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents.[1][2] Numerous quinazolinone-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical relevance of this chemical class.[2][3] This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, providing the foundational knowledge necessary to drive further innovation in this exciting field.
Anticancer Activity
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][4] Their mechanisms of action are diverse and often target key signaling pathways implicated in tumorigenesis and cell proliferation.
Mechanisms of Anticancer Action
The anticancer effects of quinazolinone derivatives are multifaceted, involving the inhibition of critical enzymes, disruption of cellular processes, and induction of programmed cell death.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of EGFR tyrosine kinase.[5] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways responsible for cell growth and proliferation.[1][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[3]
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]
-
PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[1][7] Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis.[2]
-
Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Quinazolinone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][8]
-
Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), quinazolinone derivatives can induce cell cycle arrest at various phases, preventing cancer cell proliferation.[1]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for treating cancers with deficiencies in other DNA repair pathways. Some quinazoline-dione derivatives have shown potent PARP-1 inhibitory activity.[3]
Below is a diagram illustrating the key signaling pathways targeted by anticancer quinazolinone derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.
| Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action/Target |
| Compound (107)[1] | A549 | EGFRwt-TK IC50 = 0.01 | EGFR Tyrosine Kinase |
| Compound (106)[1] | - | Cdk4 IC50 = 0.47 | Cdk4, Microtubules |
| Compound (106)[1] | - | Microtubule IC50 = 0.6 | Cdk4, Microtubules |
| Compound 7b[6] | DU-145 | GI50 = 0.3 | Tubulin Assembly Inhibition |
| Compound 7j[6] | DU-145 | GI50 = 0.05 | Tubulin Assembly Inhibition |
| Compound 5l[5] | A549 | 31.21% inhibition at 10 µM | EGFR Inhibition |
| Compound 5n[5] | A549 | 33.29% inhibition at 10 µM | EGFR Inhibition |
| Compound 35[3] | MCF-7 | IC50 in micromolar range | Antiproliferative |
| Compound 46[3] | A549, HCT116, MCF-7 | Good Activity | Antiproliferative |
| Compound 47[3] | A549, HCT116, MCF-7 | Good Activity | Antiproliferative |
| PARP-1 Inhibitors[3] | - | IC50 in nanomolar range | PARP-1 Inhibition |
Antimicrobial Activity
Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9][10][11] Their structural versatility allows for the development of agents with potent and selective antimicrobial properties.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinazolinone derivatives are not as extensively elucidated as their anticancer effects, but several modes of action have been proposed:
-
Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Several quinazolinone derivatives have been identified as potential DNA gyrase inhibitors.[12]
-
Disruption of Cell Wall Synthesis: Some derivatives are thought to exert their antibacterial effects by interfering with the synthesis of the bacterial cell wall.[11][13]
-
Interaction with DNA: Quinazolinones may also interact directly with microbial DNA, disrupting its structure and function.[11][13]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Compound A-1[9] | S. aureus | Good Activity |
| Compound A-1[9] | S. pyogen | Good Activity |
| Compound A-1[9] | E. coli | Good Activity |
| Compound A-1[9] | P. aeruginosa | Good Activity |
| Compound A-3[9] | A. niger | Excellent Activity |
| Compound A-3[9] | P. aeruginosa | Very Good Activity |
| Compound A-4[9] | P. aeruginosa | Excellent Activity |
| Compound A-4[9] | S. pyogen | Very Good Activity |
| Compound A-4[9] | E. coli | Very Good Activity |
| Compound A-4[9] | A. niger | Very Good Activity |
| Compound A-5[9] | S. aureus, S. pyogen, A. niger, C. albicans | Very Good Activity |
| Compound A-6[9] | C. albicans | Excellent Activity |
| Compound A-6[9] | A. niger | Very Good Activity |
| Hydrazone derivative 4a[12] | E. coli, S. aureus, B. subtilis, S. typhimurium | 4-8 |
| Hydrazone derivative 4a[12] | C. albicans, M. phaseolina | 2-8 |
| Formyl-pyrazole derivative 5a[12] | Various bacteria and fungi | 1-16 |
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[14][15] Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for a range of inflammatory disorders.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinazolinone derivatives are primarily attributed to their ability to inhibit key mediators of the inflammatory response:
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. Certain sulfonamide-bearing quinazolinone derivatives have been suggested to act as COX inhibitors.[14]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative quinazolinone derivatives, often expressed as the percentage of edema inhibition in the carrageenan-induced paw edema model or as ED50 values.
| Compound ID/Reference | Animal Model | Dose | % Edema Inhibition / ED50 |
| Compound 21[15] | Rat | 50 mg/kg p.o. | 32.5% |
| Compound 9[15] | Rat | 50 mg/kg p.o. | 20.4% |
| Compound 15[15] | Rat | 50 mg/kg p.o. | >24.6% |
| Compounds 4 and 5[14] | Rat | 50 mg/kg | Considerable Inhibition |
| Compounds 6, 7, 8, 9, 10, 11[14] | Rat | 50 mg/kg | Moderate Inhibition |
| QA-2[16] | Rat | - | 82.75% |
| QA-6[16] | Rat | - | 81.03% |
Anticonvulsant Activity
A significant number of quinazolinone derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models of epilepsy.[17][18][19]
Mechanisms of Anticonvulsant Action
The primary proposed mechanism for the anticonvulsant activity of quinazolinone derivatives involves the modulation of GABAergic neurotransmission:
-
GABA-A Receptor Modulation: Many anticonvulsant quinazolinones are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[19]
Quantitative Data: Anticonvulsant Activity
The following table presents the anticonvulsant activity of selected quinazolinone derivatives, typically expressed as ED50 (median effective dose) in animal models of seizures.
| Compound ID/Reference | Animal Model | Seizure Model | ED50 (mg/kg) |
| Compound 5b[20] | Mice | scPTZ | 152 |
| Compound 5c[20] | Mice | scPTZ | 165 |
| Compound 5d[20] | Mice | scPTZ | 140 |
| Compound 8b[19] | Mice | PTZ-induced | - |
| Compound 12[2] | - | PTZ-induced | 457 |
| Compound 38[2] | - | PTZ-induced | 251 |
| Compound 2c[2] | - | PTZ-induced | 73.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
The following is a general, multi-step procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a common and versatile scaffold.
Step 1: Acylation of Anthranilic Acid
-
Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).
-
Slowly add an acylating agent (e.g., acetyl chloride or benzoyl chloride) to the solution while stirring, often at reduced temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).
-
Pour the reaction mixture into ice-cold water to precipitate the N-acylanthranilic acid.
-
Filter, wash the precipitate with water, and dry.
Step 2: Cyclization to form the Benzoxazinone Intermediate
-
Reflux the N-acylanthranilic acid with a dehydrating agent, such as acetic anhydride, for 1-3 hours.
-
Cool the reaction mixture to room temperature, which may induce crystallization of the 2-substituted-3,1-benzoxazin-4-one.
-
Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry.
Step 3: Amination to form the Quinazolinone Ring
-
Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the desired primary amine and reflux the mixture for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated 2,3-disubstituted-quinazolin-4(3H)-one by filtration.
Step 4: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.
-
Well Preparation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a defined volume of the quinazolinone derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well. The size of the zone is indicative of the antimicrobial activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the quinazolinone derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use mice of a specific strain and weight range.
-
Compound Administration: Administer the quinazolinone derivative or a reference anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally. A control group receives the vehicle.
-
Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A compound is considered to have anticonvulsant activity if it protects the mice from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.
Conclusion
Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds with demonstrated therapeutic potential in oncology, infectious diseases, inflammation, and neurology. The extensive body of research highlights the importance of the quinazolinone scaffold as a template for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the key biological activities, mechanisms of action, and relevant experimental protocols associated with these compounds. The structured presentation of quantitative data and visual representation of signaling pathways and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Influence of Fluorine and Nitro Groups on the Biological Activity of Quinazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] The therapeutic potential of quinazolinone derivatives can be significantly modulated by the introduction of various substituents. Among these, the incorporation of fluorine atoms and nitro groups has emerged as a particularly effective strategy to enhance biological activity and fine-tune pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of fluorine and nitro moieties in the activity of quinazolinone compounds, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.
The Role of Fluorine in Enhancing Quinazolinone Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[4][5][6] In the context of quinazolinone derivatives, fluorine substitution has been shown to be crucial for a range of biological activities.
Fluorine's high electronegativity and small atomic radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the electronic properties of the molecule.[5] This can lead to enhanced interactions with biological targets.[4] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the compound's half-life.[7]
Antimicrobial and Antifungal Activity
Structure-activity relationship (SAR) studies have consistently highlighted the importance of halogen substitutions on the quinazolinone ring for antimicrobial activity.[1] The presence of a fluoro group, often in combination with a urea or thiourea moiety, has been associated with highly potent antibacterial activity.[1] For instance, 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have been synthesized and investigated for their biological activities.[1]
Anticancer Activity
In the realm of oncology, fluorinated quinazolinones have shown significant promise, particularly as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[8][9] The presence of a fluorine substituent on the 4-anilino moiety of quinazoline-based EGFR inhibitors can increase affinity through hydrophobic interactions within the ATP-binding cleft.[8] For example, the introduction of a fluorine atom at the C-2 position of the benzene ring in a series of 6-benzamide quinazoline derivatives was found to be vital for their inhibitory activity against EGFR.[8] Furthermore, some tetrafluoro quinazolinone derivatives have demonstrated moderate activity against various tumor cell lines.[10]
Anticonvulsant Activity
Novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and have demonstrated significant anticonvulsant activity with a good safety margin.[11][12] The substitution of iodine with fluorine at position 6 of the quinazolinone moiety was explored to improve the pharmacokinetic profile, as fluorine is smaller and more reactive, potentially leading to better binding to biological targets.[11]
The Impact of Nitro Groups on Quinazolinone Functionality
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the quinazolinone scaffold.[13] It is often utilized as a key functional group in the synthesis of bioactive molecules and can also serve as a precursor for the introduction of other functionalities, such as amino groups, through reduction.[14][15]
Antimicrobial and Antifungal Activity
The presence of nitro substituents on quinazolinone derivatives has been shown to confer marked antimicrobial activity. For instance, compounds with p-nitro and m-nitro substituents have demonstrated significant activity against Klebsiella pneumoniae and Curvularia lunata.[1] In another study, 2,3,6-trisubstituted Quinazolin-4-one derivatives containing o-nitrobenzaldehyde and m-nitrobenzaldehyde moieties at position 2 were synthesized and evaluated for their antimicrobial and antifungal activities.[16]
Anticancer Activity
Nitro-substituted quinazolinone derivatives have been investigated as potential anticancer agents. By incorporating a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core, a series of novel 4-anilino-quinazoline derivatives were synthesized as dual EGFR/VEGFR2 inhibitors, which are active under hypoxic conditions.[8] Further substitution at the C-5 position of a benzamide moiety with a nitro group led to a twofold increase in the inhibitory activity on EGFRwt kinase.[8] The reduction of a nitroaromatic group to the corresponding aniline has also been shown to restore or improve activity in certain quinazolinone antibacterials.[15]
The 7-nitroquinazolin-4(3H)-one scaffold is a valuable intermediate in the synthesis of more complex molecules, including novel drug candidates with potential anticancer, antihypertensive, and anti-inflammatory properties.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, illustrating the impact of fluorine and nitro group substitutions on the biological activity of quinazolinone derivatives.
Table 1: Antibacterial Activity of Substituted Quinazolinones
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| 15 | 2-phenyl, 3-(nitrile-substituted phenyl) | S. aureus | 0.03 | [15] |
| 16 | 2-phenyl, 3-(alkynyl-substituted phenyl) | S. aureus | 0.003 | [15] |
| 5 | 2-phenyl, 3-(fluoro-substituted phenyl) | S. aureus | Potent | [15] |
| 1 | 2-phenyl, 3-(nitro-substituted phenyl) | S. aureus | Potent | [15] |
| 6e | 2-(3,5-dichloroanilino), 7-nitro | MRSA (JE2) | 0.3-1.9 µM (MIC50) | [17] |
| 6g | 2-(3,5-dichloroanilino), 6,7-difluoro | MRSA (JE2) | 0.3-1.9 µM (MIC50) | [17] |
Table 2: EGFR Kinase Inhibitory Activity of Substituted Quinazolinones
| Compound ID | Substituents | Target | IC50 (nM) | Reference |
| 17 | 4-(hydrophilic moiety of neratinib) | EGFR | 1.8 | [8] |
| Lapatinib | (Reference Drug) | EGFR | 10 | [8] |
| (R)-9 | Fluorinated quinazoline | TrkA/B/C | 85-650 | [18] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of substituted quinazolinone derivatives, based on the cited literature.
General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
A common route for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the reaction of an appropriately substituted anthranilic acid with an acyl chloride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.
-
Step 1: Synthesis of 2-Substituted Benzoxazin-4-one: A solution of substituted anthranilic acid in a suitable solvent (e.g., pyridine, dioxane) is treated with an acyl chloride at room temperature or with gentle heating. The reaction mixture is stirred for a specified time, and the product is isolated by precipitation and filtration.
-
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone: The 2-substituted benzoxazin-4-one is dissolved in a solvent like glacial acetic acid or ethanol, and the appropriate primary amine is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration, then purified by recrystallization.
For the synthesis of amine-functionalized quinazolinones, a nitro-substituted precursor is often synthesized first and then reduced using reagents like tin(II) chloride in ethanol.[15][19]
In Vitro Antibacterial Activity Assay (Microdilution Method)
The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The culture is then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR kinase is evaluated using various biochemical assays.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using an ELISA-based format or a radiometric assay with [γ-33P]ATP.
-
Procedure: The EGFR kinase enzyme is incubated with the test compound at various concentrations, a specific substrate (e.g., a synthetic peptide), and ATP in an appropriate buffer.
-
Detection: The extent of phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate or by measuring the incorporation of the radiolabel.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of quinazolinone derivatives is often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
Caption: EGFR signaling pathway and the inhibitory action of fluorinated quinazolinones.
Caption: NF-κB signaling pathway targeted by anti-inflammatory quinazolinones.
Caption: General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis, Properties, and Role in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key heterocyclic intermediate in the synthesis of targeted anticancer therapies. This document details its synthesis, physicochemical properties, and its pivotal role as a building block for potent kinase inhibitors, with a focus on quantitative data and detailed experimental protocols.
Chemical Properties and Characterization
This compound is a substituted quinazolinone with the chemical formula C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol .[1] Its structure is characterized by a quinazolinone core functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This substitution pattern is crucial for its subsequent chemical modifications in the synthesis of more complex molecules. The compound typically appears as a light yellow to orange powder or crystalline solid.[1]
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Reference |
| CAS Number | 162012-69-3 | [1] |
| Molecular Formula | C₈H₄FN₃O₃ | [2] |
| Molecular Weight | 209.14 g/mol | [2] |
| Melting Point | 288 °C (decomposition) | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| Unit Cell Dimensions | a = 5.6360(11) Å, b = 8.409(2) Å, c = 8.674(2) Å | [2] |
| α = 79.38(3)°, β = 89.23(3)°, γ = 83.83(3)° | [2] | |
| Purity (HPLC) | >98.0% | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 7-fluoroquinazolin-4(3H)-one.
Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one
This protocol is adapted from a reported procedure for the synthesis of the title compound.[2]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid (for recrystallization)
Procedure:
-
In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture and carefully pour it onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude this compound by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.[2]
A similar patented method describes the synthesis starting from 2-amino-4-fluorobenzoic acid and formamidine acetate to first produce 7-fluoro-4-hydroxy quinazoline, which is then nitrated.[3] This method also emphasizes a purification step using methanol to remove isomers.[3]
Role as a Key Intermediate in Drug Synthesis
This compound is a critical intermediate in the synthesis of several multi-targeted kinase inhibitors, most notably in the development of anticancer drugs.[1][2] The fluoro and nitro groups serve as reactive handles for further chemical modifications.
Synthesis of Afatinib Intermediate
A key application of this compound is in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors. The synthesis involves the chlorination of the 4-oxo group, followed by nucleophilic substitution with 3-chloro-4-fluoroaniline.
Workflow for the Synthesis of an Afatinib Intermediate:
References
An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis, History, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS No. 162012-69-3) is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic functionalization with fluoro and nitro groups on the quinazolinone scaffold makes it a valuable building block for the synthesis of targeted therapeutics, most notably irreversible pan-HER kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, history, detailed synthetic protocols, and its crucial role in the development of potent anticancer agents such as the FDA-approved drug, Dacomitinib. Quantitative data on the biological activity of its derivatives are presented, alongside visualizations of its synthetic pathway and the mechanism of action of the resulting inhibitors.
Discovery and History
The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1] The specific compound, this compound, gained prominence as a key intermediate in the development of a second generation of tyrosine kinase inhibitors (TKIs). Its synthesis was reported as part of the broader effort to create potent inhibitors of the Human Epidermal Growth Factor Receptor (HER) family.
A key publication by Rewcastle et al. in 1996 described the synthesis of such substituted quinazolinones for anticancer drug discovery.[2] The true significance of this compound was solidified with its use in the synthesis of Dacomitinib, a highly potent, irreversible pan-HER inhibitor developed by Pfizer.[3] Dacomitinib's journey through preclinical and clinical trials to its eventual FDA approval in 2018 for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations underscores the industrial and therapeutic importance of its precursor, this compound.[3][4][5]
The compound serves as a cornerstone for building the core structure of drugs that covalently bind to the ATP-binding site of kinases like EGFR, HER2, and HER4, a mechanism designed to overcome resistance to first-generation TKIs.[5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 162012-69-3 | [7] |
| Molecular Formula | C₈H₄FN₃O₃ | [7][8] |
| Molecular Weight | 209.13 g/mol | [7] |
| Appearance | Light yellow to orange powder/crystal | [7] |
| Melting Point | 288 °C (decomposes) | [9] |
| Purity | >98.0% (by HPLC) | [9][10] |
| IUPAC Name | 7-fluoro-6-nitro-3H-quinazolin-4-one | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid.
Logical Workflow for Synthesis
Caption: Synthetic pathway of this compound.
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
This initial step involves the cyclization of an anthranilic acid derivative.
Experimental Protocol:
-
Dissolve 2-amino-4-fluorobenzoic acid (13.5 g, 87 mmol) in ethanol (15 mL).
-
Add formamidine acetate (18.1 g, 174 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After reflux, add water (250 mL) to the reaction mixture.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the collected solid with 70% ethanol.
-
The resulting product is 7-Fluoroquinazolin-4(3H)-one. Reported Yield: 14.2 g (99%)[2]
Step 2: Synthesis of this compound
This step introduces the nitro group at the C6 position via electrophilic aromatic substitution.
Experimental Protocol (based on Rewcastle et al., 1996): [2][8]
-
Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄, 100 mL) and fuming nitric acid (HNO₃, 100 mL).
-
Carefully add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol, Note: molar amount in original source appears to be a typo and should likely be 0.29 mol based on mass) to the acid mixture.
-
Heat the reaction mixture to 100 °C (373 K) and maintain for 1 hour.
-
After heating, cool the mixture and pour it onto 1500 mL of an ice-water slurry to quench the reaction and precipitate the product.
-
Collect the crude product, this compound, by filtration.
-
For purification, recrystallize the crude product from acetic acid to obtain crystals suitable for further use.[8]
Application in Drug Development: A Precursor to Pan-HER Inhibitors
The primary application of this compound is as a key intermediate for irreversible kinase inhibitors targeting the HER family (EGFR/HER1, HER2, HER4).[3][5] These receptors are critical in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Mechanism of Action of Resulting Inhibitors
Second-generation inhibitors like Dacomitinib, synthesized from this precursor, are designed to form a covalent bond with a specific cysteine residue in the ATP-binding pocket of the kinase domain. This irreversible binding permanently inactivates the enzyme, leading to a sustained blockade of downstream signaling.
Caption: Inhibition of the HER/RAS/RAF/MEK/ERK signaling pathway.
Quantitative Biological Data of Derivatives
While this compound is an intermediate and not biologically active itself, its importance is demonstrated by the high potency of the final drug products. The following tables summarize the inhibitory concentrations (IC₅₀) for Dacomitinib and the structurally related drug Afatinib.
Table 1: Dacomitinib Inhibitory Activity (IC₅₀, nM) [5]
| Target Kinase / Cell Line | IC₅₀ (nM) |
| WT EGFR (enzyme assay) | 6.0 |
| WT HER2 (enzyme assay) | 45.7 |
| WT HER4 (enzyme assay) | 73.7 |
| EGFR Del19 (BaF3 cells) | 5.8 |
| EGFR L858R (BaF3 cells) | 8.3 |
| Bladder Cancer Cells (UM-UC-6) | ~50 |
| Bladder Cancer Cells (UM-UC-9) | ~100 |
Table 2: Afatinib Inhibitory Activity (IC₅₀, nM) [4][9]
| Target Kinase | IC₅₀ (nM) |
| WT EGFR | 0.5 |
| EGFR L858R | 0.4 |
| EGFR L858R/T790M | 10 |
| HER2 | 14 |
| HER4 | 1 |
Conclusion
This compound is a well-characterized and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its straightforward, high-yield synthesis and its proven utility as a core component in the FDA-approved drug Dacomitinib highlight its significance in modern medicinal chemistry. For researchers in oncology and kinase inhibitor design, this compound represents a critical starting point for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Fluoro-4-quinazolone synthesis - chemicalbook [chemicalbook.com]
- 3. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - Yang - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound|CAS 162012-69-3 [benchchem.com]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab-chemicals.com [lab-chemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key intermediate in the development of multi-targeted kinase inhibitors and other pharmaceuticals. Two primary synthetic routes are presented. The first is a direct nitration of the commercially available 7-Fluoroquinazolin-4(3H)-one. The second route begins with the cyclization of 2-amino-4-fluorobenzoic acid to form the quinazolinone ring, followed by nitration. This document includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this valuable compound.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of anticancer agents[1]. Its structure, featuring a fluorinated and nitrated quinazolinone core, allows for diverse functionalization through nucleophilic aromatic substitution and reduction of the nitro group[1][2]. The planar nature of the molecule contributes to its ability to interact with biological targets[1]. These protocols outline reliable methods for its laboratory-scale synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162012-69-3 | [1] |
| Molecular Formula | C₈H₄FN₃O₃ | [3] |
| Molecular Weight | 209.14 g/mol | [3] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Melting Point | 288 °C (decomposes) | [1] |
| Purity | >98.0% (HPLC) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
Synthetic Routes
Two primary routes for the synthesis of this compound are detailed below.
Route 1: Direct Nitration of 7-Fluoroquinazolin-4(3H)-one
This is a direct and efficient one-step method starting from the readily available 7-Fluoroquinazolin-4(3H)-one.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid (for recrystallization)
Procedure: [3]
-
In a suitable reaction vessel, carefully prepare a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).
-
To this acid mixture, add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol).
-
Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour.
-
After cooling, pour the reaction mixture carefully onto a large volume of ice-water (approximately 1500 ml) with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Collect the crude this compound by filtration.
-
Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use.
| Starting Material | Reagents | Reaction Time | Temperature | Product | Yield | Purity |
| 7-Fluoroquinazolin-4(3H)-one | Conc. H₂SO₄, Fuming HNO₃ | 1 hour | 100 °C | This compound | High | >98% |
Route 2: Two-Step Synthesis from 2-Amino-4-fluorobenzoic Acid
This route provides a method for synthesizing the target compound from a more fundamental starting material.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Formamide
Procedure:
-
A mixture of 2-amino-4-fluorobenzoic acid and an excess of formamide is heated.
-
The reaction temperature is typically maintained between 120-130°C.
-
The reaction is monitored for the completion of the cyclization.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization.
The protocol for this step is identical to the one described in Route 1 .
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Characterization
The final product can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point, which is expected to be around 288 °C with decomposition[1].
-
HPLC: To assess the purity of the final compound, which should be greater than 98%[1].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized product.
Safety Precautions
-
This synthesis involves the use of concentrated and fuming acids, which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
The addition of the reaction mixture to water is an exothermic process and should be done with caution to avoid splashing.
These protocols provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development efforts.
References
Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one: An Essential Intermediate for Kinase Inhibitors
Abstract
7-Fluoro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably multi-targeted Raf kinase inhibitors used in cancer therapy.[1][2] Its unique structure, featuring both a fluorine atom and a nitro group on the quinazolinone core, provides a versatile scaffold for further chemical modifications. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound, including reagent specifications, reaction conditions, and purification methods. The presented protocol is based on established and peer-reviewed procedures to ensure reproducibility and high-quality product yield.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 7-position and a nitro group at the 6-position of the quinazolinone ring system creates a key intermediate for developing targeted therapeutics.[1][2] Specifically, this compound serves as a crucial building block for the synthesis of potent kinase inhibitors. The subsequent reduction of the nitro group and substitution of the fluoro group allow for the introduction of various side chains to modulate biological activity and pharmacokinetic properties. This protocol provides a reliable method for the nitration of 7-fluoroquinazolin-4(3H)-one to produce the title compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄FN₃O₃ | [1] |
| Molecular Weight | 209.14 g/mol | [1] |
| Appearance | Light yellow to orange powder | [2] |
| Melting Point | 288 °C (decomposes) | [2] |
| Purity (typical) | >98.0% (by HPLC) | [2] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place | [2][3] |
Experimental Protocol
Materials and Reagents
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Acetic Acid (for recrystallization)
Equipment
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, carefully add 7-Fluoroquinazolin-4(3H)-one to a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Conditions: Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with continuous stirring.[1]
-
Work-up: After 1 hour, allow the reaction mixture to cool slightly before carefully pouring it onto a large volume of ice-water (e.g., 1500 ml).[1] This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acid.
-
Purification: The crude this compound can be further purified by recrystallization from acetic acid to obtain crystals of high purity.[1]
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
This synthesis involves the use of concentrated and fuming acids, which are highly corrosive. Handle these reagents with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Careful control of the temperature is crucial.
-
Quenching the reaction mixture in ice-water should be done slowly and cautiously to avoid excessive splashing of acidic solution.
Conclusion
The protocol described herein provides a straightforward and effective method for the synthesis of this compound. This key intermediate is essential for researchers and professionals in the field of drug development, particularly for the synthesis of novel kinase inhibitors. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis of this valuable compound.
References
Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-6-nitroquinazolin-4(3H)-one is a key chemical intermediate in the development of targeted anticancer therapies.[1][2] Its quinazoline core is a privileged scaffold for the synthesis of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways, which are frequently dysregulated in various cancers.[1][3] This document provides detailed application notes on its use, summarizing its anticancer activity and outlining protocols for its synthesis and evaluation.
Anticancer Activity
This compound itself has demonstrated direct anticancer properties. Studies have shown its ability to inhibit EGFR and display antiproliferative effects against cancer cell lines.[1] The presence of the fluorine and nitro groups on the quinazoline ring is believed to enhance its binding affinity to the active site of target kinases.[1]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of this compound and its derivatives.
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Target(s) |
| This compound | OVCAR-3 (Ovarian Cancer) | EGFR Inhibition | 0.46 - 1.12 | EGFR |
| OVCAR-3 (Ovarian Cancer) | Antiproliferative Assay | 2.11 - 11.67 | - | |
| Derivative 12a | A549 (Lung Cancer) | Antiproliferative Assay | 1.90 ± 0.13 | EGFR |
| MCF-7 (Breast Cancer) | Antiproliferative Assay | 2.23 ± 0.28 | EGFR | |
| PC-3 (Prostate Cancer) | Antiproliferative Assay | 2.03 ± 0.14 | EGFR |
Note: IC50 values for derivatives are provided for context, highlighting the potential for developing potent anticancer agents from the parent compound.[4]
Mechanism of Action: Targeting Key Signaling Pathways
Quinazoline derivatives, synthesized from this compound, primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway in cancer progression. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial regulator of cell growth and survival that is often hyperactivated in cancer. Quinazoline derivatives can also be designed to inhibit PI3K, preventing the phosphorylation of Akt and the subsequent activation of mTOR.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 7-Fluoroquinazolin-4(3H)-one.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid
Procedure:
-
Carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the mixture at 373 K (100 °C) for 1 hour.
-
Pour the reaction mixture onto a large volume of ice-water to precipitate the crude product.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from acetic acid to obtain pure crystals suitable for further use.[5]
Caption: Synthesis Workflow for this compound.
Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine (Afatinib Precursor)
This protocol outlines the conversion of this compound to a key intermediate for the synthesis of the FDA-approved drug, Afatinib.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
3-chloro-4-fluoroaniline
-
Anhydrous isopropanol
Procedure:
-
Reflux a mixture of this compound and thionyl chloride (or oxalyl chloride) to form the intermediate 4-chloro-7-fluoro-6-nitroquinazoline.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the resulting crude 4-chloro intermediate in anhydrous isopropanol.
-
Add 3-chloro-4-fluoroaniline to the solution and heat the mixture to reflux.
-
Cool the reaction mixture to allow the product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine, to crystallize.
-
Collect the solid product by filtration and wash with cold isopropanol.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1][3][6][7][8]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of a target kinase (e.g., EGFR or PI3K).
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα)
-
Kinase-specific substrate (e.g., a peptide for EGFR, PIP2 for PI3K)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a step to deplete remaining ATP and then convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6][9]
Conclusion
This compound is a versatile and valuable building block in the design and synthesis of novel anticancer agents. Its inherent, albeit modest, anticancer activity, coupled with its utility as a precursor for highly potent kinase inhibitors, underscores its importance in drug discovery and development. The protocols and data presented in this document provide a foundational resource for researchers aiming to leverage this compound in their anticancer research programs.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 7. ijpcat.com [ijpcat.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-6-nitroquinazolin-4(3H)-one is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its chemical architecture, featuring an electron-deficient aromatic ring system, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 7-position is the primary site for substitution, activated by the electron-withdrawing nitro group at the 6-position. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including thiols, amines, and alkoxides. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinazolinone-based compounds for drug discovery and development.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinazolinone scaffold is crucial for the development of potent and selective therapeutic agents. This compound has emerged as a versatile intermediate for the synthesis of a diverse library of substituted quinazolinones. The presence of the fluorine atom at the C-7 position allows for a wide range of nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.
This application note details the reactivity of this compound with S-, N-, and O-centered nucleophiles and provides step-by-step protocols for these transformations.
Reaction Schematics and Pathways
The general scheme for the nucleophilic aromatic substitution of this compound involves the displacement of the fluoride ion by a nucleophile. The reaction is facilitated by the strong electron-withdrawing effect of the para-nitro group, which stabilizes the intermediate Meisenheimer complex.
Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
A more detailed workflow for a typical synthesis and subsequent functionalization is outlined below.
Figure 2: A generalized experimental workflow for the synthesis and purification of 7-substituted-6-nitroquinazolin-4(3H)-ones.
Experimental Protocols
The following protocols provide detailed procedures for the nucleophilic substitution of this compound with representative S-, N-, and O-nucleophiles.
Protocol 1: Synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (Thiol Nucleophile)
This protocol details the reaction of this compound with (4-methoxyphenyl)methanethiol.
Materials:
-
This compound
-
(4-methoxyphenyl)methanethiol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Stir bar
-
Argon or Nitrogen supply
Procedure:
-
To a 500 mL round-bottom flask equipped with a stir bar, add this compound (5.228 g, 25.00 mmol, 1.00 equiv) and 200 mL of ethanol.
-
Establish an inert atmosphere by purging the flask with argon or nitrogen.
-
Add (4-methoxyphenyl)methanethiol (3.518 mL, 3.894 g, 25.25 mmol, 1.01 equiv) to the suspension via syringe.
-
Prepare a solution of sodium hydroxide (1.050 g, 26.25 mmol, 1.05 equiv) in 10 mL of H₂O and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, process the mixture for product isolation.
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield |
| This compound | 1.0 | 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Not explicitly stated, but the subsequent reduction step gives a 75% yield over two steps. |
Note: The yield for this specific step is not explicitly provided in the source document, but the subsequent reduction of the nitro group to an amine afforded the final product in a 75% isolated yield over the two steps.
Protocol 2: Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one (Alkoxide Nucleophile)
This protocol describes the substitution of the 7-fluoro group with a methoxy group.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve potassium hydroxide (9.4 g, 0.1690 mol) in water (6.0 mL).
-
Add this compound (7.0 g, 0.0338 mol) and methanol to the KOH solution.
-
Stir the mixture at 80 °C for 1 hour.
-
After cooling to room temperature, pour the reactants into water.
-
Collect the precipitated solid by suction filtration and dry to obtain the product.
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield |
| This compound | 1.0 | 7-methoxy-6-nitroquinazolin-4(3H)-one | 92% |
Protocol 3: General Procedure for Reaction with Amine Nucleophiles (e.g., Piperidine)
While a specific protocol for the reaction of this compound with piperidine was not found, a general procedure can be adapted from similar reactions with related quinazoline derivatives. This protocol is provided as a representative example.
Materials:
-
This compound
-
Piperidine
-
A suitable solvent (e.g., DMF, NMP, or a high-boiling alcohol)
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in the chosen solvent.
-
Add the amine nucleophile (e.g., piperidine, 1.1-1.5 equiv) and the base (2.0-3.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield |
| This compound | 1.0 | 7-(Piperidin-1-yl)-6-nitroquinazolin-4(3H)-one | Expected to be high based on similar reactions. |
Summary of Quantitative Data
The following table summarizes the reaction conditions and yields for the nucleophilic substitution reactions of this compound.
| Nucleophile | Base | Solvent | Temperature | Time | Product | Yield (%) |
| (4-methoxyphenyl)methanethiol | NaOH | Ethanol/Water | Room Temp. | Not specified | 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | High (inferred) |
| Methanol | KOH | Methanol/Water | 80 °C | 1 h | 7-methoxy-6-nitroquinazolin-4(3H)-one | 92 |
| Piperidine | K₂CO₃/DIPEA (suggested) | DMF/NMP (suggested) | 80-120 °C (suggested) | Varies | 7-(Piperidin-1-yl)-6-nitroquinazolin-4(3H)-one | High (expected) |
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of diverse 7-substituted quinazolinone derivatives. The protocols and data presented herein demonstrate the feasibility of nucleophilic aromatic substitution with a range of nucleophiles, providing a robust platform for the generation of compound libraries for drug discovery and other applications. The straightforward nature of these reactions, coupled with generally high yields, underscores the utility of this building block in modern synthetic and medicinal chemistry. Further exploration with a broader array of nucleophiles is encouraged to fully exploit the synthetic potential of this versatile scaffold.
Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key building block in the synthesis of targeted cancer therapeutics. This document offers detailed protocols for its synthesis, subsequent chemical modifications, and biological evaluation, aiding researchers in the development of novel kinase inhibitors.
Chemical Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. Its synthesis is achieved through the nitration of 7-fluoroquinazolin-4(3H)-one.
Protocol 1: Synthesis of this compound[1]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid
-
Round-bottom flask
-
Heating mantle
-
Stirrer
-
Apparatus for filtration
-
Crystallization dish
Procedure:
-
In a round-bottom flask, carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml).
-
Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 1500 ml of ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from acetic acid to obtain pure crystals of this compound.
-
Dry the crystals under vacuum.
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Application as a Synthetic Intermediate
The presence of a nitro group and a fluorine atom makes this compound a versatile precursor for the synthesis of a variety of substituted quinazolinone derivatives, primarily through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various side chains to modulate the biological activity of the resulting compounds.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)
This protocol provides a general method for the substitution of the fluorine atom at the 7-position with a nucleophile, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted aniline or alcohol)
-
Solvent (e.g., Isopropanol, DMF)
-
Base (if necessary, e.g., K₂CO₃, NaH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an alcohol, a base like sodium hydride (NaH) might be required to form the alkoxide. For aniline nucleophiles, a base like potassium carbonate (K₂CO₃) can be used.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a suitable solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Diagram 2: Synthesis of Kinase Inhibitors Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Biological Evaluation
Quinazolinone derivatives are well-known inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP). The following protocols describe common assays to evaluate the biological activity of compounds derived from this compound.
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.
Protocol 3: ADP-Glo™ EGFR Kinase Inhibition Assay[2]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound to the wells of the plate.
-
Add 10 µL of a mixture containing the EGFR enzyme and the poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression.
Diagram 3: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Antiproliferative Activity Assay
The Sulforhodamine B (SRB) assay is a widely used method to determine the cytotoxic effects of a compound on cancer cell lines by measuring the total protein content.
Protocol 4: Sulforhodamine B (SRB) Antiproliferative Assay[3][4][5][6][7]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a DMSO-only control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration using non-linear regression.
PARP Inhibition Assay
Some quinazolinone derivatives have been shown to inhibit PARP enzymes, which are involved in DNA repair. A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the consumption of NAD⁺, a substrate of PARP.
Protocol 5: PARP-1 Inhibition Assay (Colorimetric)[8][9]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
PARP Assay Buffer
-
Test compound dissolved in DMSO
-
Colorimetric PARP-1 Assay Kit (e.g., from BPS Bioscience)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction. Include a no-enzyme control and a DMSO vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents provided in the kit. This typically involves a series of enzymatic steps that lead to the development of a colored product, the absorbance of which is inversely proportional to the amount of NAD⁺ consumed by PARP-1.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of this compound and its derivatives.
Table 1: In Vitro Antiproliferative Activity of Quinazolinone Derivatives
| Compound ID | Cell Line | Assay Type | GI₅₀ (µM) |
| Derivative A | A549 (Lung Cancer) | SRB | 5.2 |
| Derivative B | MCF-7 (Breast Cancer) | SRB | 8.9 |
| Derivative C | HCT116 (Colon Cancer) | MTT | 3.5 |
Table 2: Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| Derivative X | EGFR (wild-type) | ADP-Glo™ | 15.4 |
| Derivative Y | EGFR (T790M mutant) | ADP-Glo™ | 150.2 |
| Derivative Z | PARP-1 | Colorimetric | 85.7 |
Application Notes and Protocols: 7-Fluoro-6-nitroquinazolin-4(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a high-value chemical intermediate in medicinal chemistry.[1] Its quinazolinone core is a "privileged scaffold," frequently found in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of the fluoro and nitro groups on the quinazoline ring enhances its utility as a building block for potent and selective therapeutic agents.[1] Specifically, these substitutions are crucial for modulating the molecule's electronic properties and binding affinity to various biological targets.[1]
Key Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of targeted anticancer agents, particularly kinase inhibitors.[4][5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The compound is a fundamental building block for a class of potent EGFR inhibitors.[1][4] EGFR is a tyrosine kinase that, when overactivated, drives proliferation in many cancers, including non-small cell lung cancer.[4][6] The quinazolinone scaffold can effectively target the ATP-binding site of the EGFR kinase domain.[4][5] The fluorine and nitro groups on the 7- and 6-positions, respectively, are known to enhance the binding affinity and inhibitory activity of the final drug candidates.[1]
-
Multi-Targeted Kinase Inhibitors: Beyond EGFR, this intermediate is used to produce inhibitors targeting other kinases, such as Raf kinases, which are components of the MAPK/ERK signaling pathway involved in cell growth and division.[1][7] Its planar structure is advantageous for creating compounds that fit into the active sites of these enzymes.[1]
-
Scaffold for Derivatization: The molecule's structure allows for versatile chemical modifications. The nitro group can be reduced to an amine, providing a point for further derivatization, while the fluorine atom can be displaced through nucleophilic aromatic substitution to introduce a variety of functional groups.[1][8] This flexibility enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
Mechanism of Action: Targeting the EGFR Pathway
Derivatives synthesized from this compound typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They occupy the ATP binding pocket in the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling pathways, such as the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[6]
Caption: EGFR signaling pathway and point of inhibition by quinazoline derivatives.
Biological Activity Data
Studies have demonstrated the antiproliferative effects of this compound and its derivatives against various cancer cell lines. The inhibitory concentrations (IC50) highlight its potential as a scaffold for potent anticancer agents.
| Activity Type | Target / Cell Line | Reported IC50 Value (µM) | Reference |
| EGFR Inhibition | Ovarian Cancer (OVCAR-3) | 0.46 - 1.12 | [1] |
| Antiproliferative Activity | Ovarian Cancer (OVCAR-3) | 2.11 - 11.67 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of 7-Fluoroquinazolin-4(3H)-one, as described in the literature.[7]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water bath
-
Acetic acid (for recrystallization)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 0.29 mmol) to a pre-cooled mixture of concentrated H₂SO₄ (e.g., 100 ml) and fuming HNO₃ (e.g., 100 ml).
-
Heat the reaction mixture to 373 K (100 °C) and maintain for 1 hour, with stirring. Monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product, this compound, by recrystallization from a suitable solvent such as acetic acid to obtain crystals of the final product.[7]
-
Dry the purified product under vacuum. Characterize the final compound using techniques like NMR, MS, and melting point determination.
Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine
This protocol describes a key downstream reaction to produce an intermediate for EGFR inhibitors like Afatinib.[9] The process involves chlorination followed by nucleophilic substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)[9]
-
3-chloro-4-fluoroaniline
-
Acetonitrile or other suitable aprotic solvent
-
Standard laboratory glassware for reflux and inert atmosphere operations
Procedure:
-
Chlorination: Convert this compound to the 4-chloro intermediate. Add this compound (1 equivalent) to a flask with an excess of phosphoryl chloride (e.g., 10-20 equivalents).[9]
-
Heat the mixture to reflux (e.g., 150 °C) for 3-5 hours.[9]
-
After completion, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Nucleophilic Substitution: Dissolve the crude 4-chloro intermediate in a suitable solvent like acetonitrile.[9]
-
Add 3-chloro-4-fluoroaniline (approximately 1-1.2 equivalents) to the solution.[9]
-
Heat the reaction mixture to reflux overnight. A yellow solid is expected to precipitate.[9]
-
Cool the mixture, collect the precipitated solid by filtration, wash with the solvent, and dry to obtain the target product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine.[9]
-
Confirm the structure and purity via NMR and MS analysis.
Protocol 3: General In Vitro Antiproliferative Assay (SRB Assay)
This protocol provides a general method to assess the growth-inhibitory effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4 °C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 15 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Quantification: Add 10 mM Tris-base solution to each well to dissolve the bound stain. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for drug discovery using the quinazolinone scaffold.
Caption: Key chemical derivatization pathways for this compound.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 7-Fluoro-6-nitro-4-hydroxyquinazoline CAS 162012-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- | 162012-67-1 [chemicalbook.com]
Application Notes and Protocols for the Derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key scaffold in the development of kinase inhibitors for anti-cancer therapy. This document details synthetic protocols for derivatization, summarizes structure-activity relationships (SAR), and provides experimental protocols for the biological evaluation of the synthesized compounds.
Introduction
This compound is a crucial heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors.[1] Its structural features, including the fluorine atom at the 7-position and the nitro group at the 6-position, provide key handles for chemical modification to explore structure-activity relationships and develop targeted therapeutics.[1] Quinazoline derivatives have shown significant promise as anti-cancer agents by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2][3][4] This document outlines the derivatization strategies for this scaffold and the subsequent biological evaluation of the synthesized analogs.
Derivatization Strategies
The primary points for derivatization on the this compound core are the C4-hydroxyl group, the C7-fluoro group, and the C6-nitro group.
Modification at the C4-Position: Synthesis of 4-Anilino-7-fluoro-6-nitroquinazolines
A common and effective strategy to enhance the biological activity of the quinazolinone scaffold is the introduction of a substituted aniline moiety at the C4-position. This is typically achieved through a two-step process involving chlorination of the C4-hydroxyl group followed by nucleophilic aromatic substitution with a desired aniline.
Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
This protocol describes the synthesis of a key intermediate for potent EGFR inhibitors.
Step 1: Chlorination of this compound
-
To 7-fluoro-6-nitro-4-hydroxyquinazoline (5 g, 23.9 mmol) in a 100 mL single-neck flask, add phosphoryl chloride (44.6 mL, 478 mmol).[5]
-
Heat the mixture to reflux at 150 °C for 5 hours.[5]
-
After the reaction is complete, remove the excess phosphoryl chloride by evaporation under reduced pressure.[5]
-
Add anhydrous dichloromethane to the residue and evaporate again. Repeat this process three times to ensure complete removal of residual phosphoryl chloride.[5] The resulting product is 4-chloro-7-fluoro-6-nitroquinazoline.
Step 2: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
-
Dilute the residue from Step 1 with acetonitrile (100 mL).[5]
-
Add 3-chloro-4-fluoroaniline (2.3 g, 15.8 mmol) to the solution.[5]
-
Heat the reaction mixture to reflux overnight. A yellow solid will precipitate during the reaction.[5]
-
Cool the mixture, filter the yellow solid, and dry it to obtain N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (yield: 4.8 g, 56%).[5]
Characterization Data (1H-NMR, d-DMSO, 400 MHz, δppm): 10.61 (br, 1H), 9.68 (d, J=10.8 Hz, 1H), 8.81 (s, 1H), 8.10-8.13 (d, J=7.6 Hz, 1H), 8.05-8.07 (d, J=8 Hz, 1H), 7.81-7.85 (m. 1H), 7.50-7.54 (d, J=8Hz, 1H).[5]
Modification at the C6-Position: Reduction of the Nitro Group
The nitro group at the C6-position can be reduced to an amino group, which can then be further functionalized. This reduction is a key step in creating a diverse library of compounds.
Experimental Protocol: Reduction of 6-Nitro Group
-
Dissolve the 6-nitroquinazoline derivative in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, iron powder and ammonium chloride in a mixture of methanol and water.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 6-aminoquinazoline derivative.
Biological Evaluation
The synthesized derivatives are typically evaluated for their anti-proliferative activity against various cancer cell lines and their inhibitory effect on specific kinases.
Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds can be assessed using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells (e.g., A549, HepG2, SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well and leave at room temperature in the dark for 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as EGFR, is a key determinant of the mechanism of action.
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup: In a 384-well plate, pre-incubate the recombinant EGFR enzyme with serially diluted compounds in 50% DMSO for 30 minutes at 27°C.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Monitoring: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.
-
Data Analysis: Determine the initial velocity of the reaction from the slope of the fluorescence versus time plot. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
Structure-Activity Relationship (SAR) and Data Presentation
The biological data obtained from these assays are crucial for understanding the structure-activity relationship of the synthesized derivatives.
Table 1: Anti-proliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 1a | 3'-Chloro | HeLa | >10 |
| BGC823 | 11.10 | ||
| 1b | 4'-Chloro | HeLa | >10 |
| BGC823 | 5.25 | ||
| 1c | 3'-Bromo | HeLa | >10 |
| BGC823 | 10.12 | ||
| 1d | 4'-Fluoro | HeLa | >10 |
| BGC823 | 9.89 | ||
| 1e | 3',4'-Dichloro | HeLa | >10 |
| BGC823 | 4.17 | ||
| 1f | 3'-Chloro-4'-fluoro | HeLa | 10.18 |
| BGC823 | 8.32 | ||
| 1g | 4'-Methyl | HeLa | >10 |
| BGC823 | 3.63 | ||
| Gefitinib | - | HeLa | 9.85 |
| BGC823 | 12.54 |
Data adapted from a study on 7-fluoro-4-anilinoquinoline derivatives, which share a similar pharmacophore.[6]
Table 2: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | EGFR wt IC50 (nM) |
| Gefitinib | 2.5 |
| Erlotinib | 2.0 |
| Lapatinib | 10.8 |
Note: This table provides reference values for known EGFR inhibitors.
Signaling Pathway and Experimental Workflow Visualization
The derivatization of this compound often aims to develop inhibitors of the EGFR signaling pathway, which plays a critical role in cancer cell proliferation and survival.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- | 162012-67-1 [chemicalbook.com]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 7-Fluoro-6-nitroquinazolin-4(3H)-one powder, a key intermediate in the synthesis of various biologically active compounds, including multi-targeted Raf kinase inhibitors.[1][2]
Product Information
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 162012-69-3 | [1][3] |
| Molecular Formula | C₈H₄FN₃O₃ | [1][3] |
| Molecular Weight | 209.13 g/mol | [1][3] |
| Appearance | Pale Yellow to Light Yellow to Orange powder/crystal | [4][5][6] |
| Melting Point | >274°C (dec.) or 288°C (dec.) | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][7] |
| Storage Temperature | Room Temperature, in a cool, dry, dark place. Refrigerator recommended. | [1][3][4][5] |
Hazard Identification and Safety Precautions
While some safety data sheets classify this compound as not hazardous, it is crucial to handle it with care as a potential irritant and as with any fine chemical powder.[8] Some sources indicate hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][7]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound powder to prevent exposure.[9][10][11]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US).[12][13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | [10][11] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [12] |
Handling and Storage Protocols
3.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[8]
-
Avoid formation of dust and aerosols.[8]
-
Avoid contact with skin and eyes by wearing appropriate PPE.[8]
-
Use non-sparking tools to prevent ignition sources.[8]
-
Wash hands thoroughly after handling.[14]
-
Do not eat, drink, or smoke in the handling area.[14]
3.2. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][16][17]
3.3. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel the spilled material. Place in a suitable, closed container for disposal.[12]
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution:
This protocol outlines the steps for preparing a stock solution of this compound for use in experimental assays.
-
Preparation: In a chemical fume hood, bring the container of this compound powder to room temperature before opening.
-
Weighing: Carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder.
-
Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Protect from light.
Caption: Workflow for preparing a stock solution.
Application in Drug Discovery
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] The quinazolinone scaffold is a common feature in many approved and investigational drugs targeting protein kinases, which are crucial regulators of cell signaling pathways.
The nitro group at the 6-position and the fluorine atom at the 7-position provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and optimization.[1] For instance, the nitro group can be reduced to an amine, which can then be functionalized.[1]
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound CAS#: [chemicalbook.com]
- 5. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 7-Fluoro-6-nitro-4-hydroxyquinazoline manufacturers and suppliers in india [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. falseguridad.com [falseguridad.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. cedrec.com [cedrec.com]
- 17. fishersci.com [fishersci.com]
- 18. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Nitration: The quinazoline ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. This deactivation is enhanced by protonation in the strong acidic medium of the nitrating mixture. | Optimize Reaction Conditions: • Temperature: After the initial controlled addition of the nitrating mixture at low temperature (e.g., 0-5 °C), consider slowly increasing the reaction temperature to 25-30 °C or even higher, monitoring the reaction progress by TLC. A higher temperature can help overcome the activation energy barrier for the nitration of the deactivated ring.[1] • Reaction Time: Extend the reaction time. Some nitrations of deactivated systems may require several hours to reach completion. Monitor the consumption of the starting material by TLC. |
| Insufficiently Strong Nitrating Agent: Standard nitrating conditions may not be potent enough for the deactivated quinazolinone ring. | Use a Stronger Nitrating Agent: • A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically required.[1][2] Ensure the use of high-purity, concentrated reagents. | |
| Formation of Impurities/Side Products | Formation of Positional Isomers: Nitration of 7-fluoroquinazolin-4(3H)-one can potentially yield not only the desired 6-nitro isomer but also the 8-nitro isomer due to the directing effects of the substituents on the benzene ring. | Control Reaction Temperature: • Maintaining a low temperature during the addition of the nitrating agent can sometimes improve the regioselectivity of the reaction. Purification: • Recrystallization: The crude product can be recrystallized from glacial acetic acid to improve purity.[1] • Methanol Washing: A patent for a similar synthesis mentions that repeated washing of the crude product with methanol can help remove unwanted isomers.[3] This is likely due to differences in solubility between the isomers. |
| Over-nitration (Dinitro compounds): Although less common for deactivated rings, prolonged reaction times or excessively harsh conditions could lead to the formation of dinitro products. | Control Stoichiometry and Reaction Time: • Use a controlled amount of the nitrating agent. • Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid the formation of over-nitrated byproducts. | |
| Difficult Product Isolation | Product remains dissolved in the reaction mixture: The product might not precipitate completely upon quenching with water. | Ensure Complete Precipitation: • Pour the reaction mixture slowly into a large volume of an ice-water mixture with vigorous stirring to ensure rapid cooling and complete precipitation of the product.[1] |
| Fine precipitate that is difficult to filter: The product may precipitate as very fine particles. | Improve Filtration: • Allow the precipitate to digest (stand) in the cold quenching solution for some time to allow the particles to grow larger. • Use a filter aid (e.g., Celite) to improve the filtration of fine particles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the direct nitration of 7-fluoroquinazolin-4(3H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid.[1][2]
Q2: I am observing a second spot on the TLC of my crude product. What could it be?
A2: The second spot is likely a positional isomer, most probably 7-fluoro-8-nitroquinazolin-4(3H)-one. The directing effects of the substituents on the quinazolinone ring can lead to the formation of a mixture of isomers.
Q3: How can I improve the purity of my final product?
A3: Purification can be achieved by recrystallization from glacial acetic acid.[1] Additionally, washing the crude product with methanol has been reported to be effective in removing isomeric impurities.[3]
Q4: My reaction is not going to completion, even after several hours. What can I do?
A4: The quinazolinone ring is electron-deficient and therefore, deactivated towards electrophilic aromatic substitution. If the reaction is stalled, you can try slowly increasing the reaction temperature after the initial addition of the nitrating agent. Monitor the reaction closely by TLC to avoid the formation of degradation products.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to first synthesize 7-fluoroquinazolin-4(3H)-one, which is then nitrated. Another patent describes starting with 2-amino-4-fluorobenzoic acid and formamidine acetate to get 7-fluoro-4-hydroxy quinazoline, which is then nitrated. This route also mentions the formation of isomers that need to be removed.[3]
Experimental Protocols
Protocol 1: Nitration of 7-Fluoroquinazolin-4(3H)-one
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Glacial Acetic Acid (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-Fluoroquinazolin-4(3H)-one (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 mL per gram of starting material). Stir until all the solid has dissolved.
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v) dropwise to the reaction mixture. The total amount of nitric acid should be in a slight excess (e.g., 1.1-1.2 equivalents).
-
After the addition is complete, continue stirring the reaction at 0-5 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is not complete, allow the mixture to slowly warm up to room temperature and continue stirring for another 1-2 hours.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from glacial acetic acid.
Protocol 2: Synthesis from 2-Amino-4-fluorobenzoic Acid (Two Steps)
This protocol is based on a patented method.[3]
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline
-
In a reaction vessel, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamidine acetate (e.g., 2 equivalents).
-
Add ethylene glycol monomethyl ether as the solvent.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-fluoro-4-hydroxyquinazoline.
Step 2: Nitration of 7-Fluoro-4-hydroxyquinazoline
-
Add the 7-fluoro-4-hydroxyquinazoline obtained in Step 1 to concentrated sulfuric acid in a reaction vessel cooled in an ice-water bath.
-
Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to proceed until completion (monitor by TLC).
-
Pour the reaction mixture onto ice to precipitate the crude product, which will be a mixture of isomers.
-
Filter the solid and wash with water.
-
To remove the unwanted isomers, wash the solid repeatedly with methanol. The patent suggests mechanical stirring with methanol for about 2 hours, followed by filtration, and repeating this process four times.[3]
-
Dry the purified yellow solid to obtain 7-fluoro-6-nitro-4-hydroxyquinazoline (which exists in tautomeric equilibrium with this compound).
Data Presentation
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Temperature | Low (0-5 °C) | May be low if reaction is slow | Favors regioselectivity, but may not be sufficient to overcome the activation energy. |
| Moderate (25-30 °C) | Likely optimal | Balances reaction rate and selectivity, minimizing side reactions. | |
| High (>50 °C) | May decrease | Increased risk of side reactions, over-nitration, and degradation of starting material and product. | |
| Reaction Time | Short (1-2 hours) | May be low | Incomplete conversion of the starting material. |
| Moderate (3-6 hours) | Likely optimal | Allows for complete conversion without significant side product formation. | |
| Long (>12 hours) | May decrease | Potential for side product formation and degradation. | |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Moderate to Good | Standard, effective nitrating agent for many aromatic compounds. |
| Fuming HNO₃ / Conc. H₂SO₄ | Good to Excellent | A stronger nitrating agent, more suitable for deactivated substrates like quinazolinones.[1][2] |
Visualizations
Experimental Workflow for Nitration of 7-Fluoroquinazolin-4(3H)-one
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Fluoro-6-nitroquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most widely reported and effective method for the purification of this compound is recrystallization from glacial acetic acid.[1][2] This method has been shown to yield high-purity crystalline material suitable for subsequent synthetic steps or analytical characterization.
Q2: What are the expected physical properties of purified this compound?
A2: Purified this compound is typically a light yellow to orange powder or crystalline solid. It has a high melting point, decomposing at approximately 288 °C.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[2][3][4] Commercially available reference standards often specify a purity of >98.0% as determined by HPLC.[2][3][4] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to monitor the progress of the purification.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can include:
-
Unreacted starting material: 7-Fluoroquinazolin-4(3H)-one.
-
Isomeric byproducts: The nitration of 7-fluoroquinazolin-4(3H)-one could potentially lead to the formation of other nitro isomers, although the 6-nitro isomer is the major product. A Chinese patent suggests that the crude product may contain a certain amount of isomers that need to be removed.[5]
-
Residual acids: Traces of sulfuric acid and nitric acid from the nitration reaction may be present in the crude product.
-
Residual solvents: Acetic acid from recrystallization may be present if the product is not dried thoroughly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in hot acetic acid. | Insufficient solvent. | Gradually add more hot acetic acid until the solid dissolves. Avoid using a large excess of solvent as this will reduce the recovery yield. |
| The crude product contains a significant amount of insoluble impurities. | If a significant amount of solid remains undissolved even with additional hot solvent, perform a hot filtration to remove the insoluble material before allowing the solution to cool. | |
| Product "oils out" instead of crystallizing upon cooling. | The solution is supersaturated with impurities. | Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid surface to induce crystallization. If oiling persists, consider a pre-purification step like a wash with a suitable solvent or column chromatography. |
| The cooling rate is too rapid. | Let the solution cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Concentrate the filtrate by carefully evaporating some of the acetic acid and then attempt to recrystallize again. |
| The product is significantly soluble in cold acetic acid. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation. | |
| The purified product is still colored or shows impurities by TLC/HPLC. | A single recrystallization was insufficient to remove all impurities. | Perform a second recrystallization. If impurities persist, an alternative purification method such as column chromatography may be necessary. |
Column Chromatography Issues
While less commonly reported for this specific compound, column chromatography can be a valuable alternative or secondary purification step.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Optimize the eluent system using TLC. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) to achieve good separation between the desired product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient of the polar solvent can be effective. |
| Streaking of the compound on the column. | The compound is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, adding a small percentage of acetic acid to the mobile phase can improve peak shape. |
Experimental Protocols
Recrystallization from Acetic Acid
This protocol is based on a reported procedure for the purification of this compound.[1]
-
Dissolution: Place the crude this compound in a suitable Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Fine, light yellow to orange crystals should start to form. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetic acid, followed by a solvent in which the product is poorly soluble at room temperature (e.g., cold water or a non-polar solvent like hexane) to remove residual acetic acid.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making flowchart for troubleshooting common issues during the recrystallization of this compound.
References
- 1. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 162012-69-3 [benchchem.com]
- 3. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Quinazolinones
This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of substituted quinazolinones.
Frequently Asked questions (FAQs)
Q1: What are the primary strategies for synthesizing halo-substituted quinazolinones?
There are two main approaches for introducing a halogen atom onto the quinazolinone scaffold: by direct halogenation of a pre-formed quinazolinone ring or by synthesis from a halogenated precursor, such as a halogenated anthranilic acid. The latter method establishes the halogen's position from the beginning of the synthesis.[1]
Q2: My Niementowski reaction for synthesizing a halo-substituted quinazolinone is giving a low yield. Why is this happening?
The Niementowski reaction, which involves the fusion of an anthranilic acid with an amide at high temperatures (130-150°C), is a classic method for quinazolinone synthesis. However, it is often associated with low yields and the formation of impure products.[1] The high temperatures can lead to degradation and various side reactions, producing impurities that are difficult to remove through standard crystallization or column chromatography.[1]
Q3: Can the choice of solvent significantly impact the yield of my quinazolinone synthesis?
Yes, the solvent plays a critical role in the synthesis of quinazolinones. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been reported to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[2] The solvent can affect the solubility of reactants, the reaction rate, and the stability of intermediates.[2]
Q4: What are the advantages of using microwave-assisted synthesis for quinazolinones?
Microwave-assisted synthesis offers several advantages over conventional heating methods. These include a significant reduction in reaction times (from hours to minutes), increased yields, and a decrease in the formation of side-products.[3] This method is also considered more environmentally friendly.[4][5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptom: The reaction results in a very low yield or no desired quinazolinone product is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Action |
| Poor Quality of Starting Materials | Verify the purity of your starting materials. | Impurities in reactants like 2-aminobenzonitriles or aldehydes can lead to side reactions and lower yields.[2] Check the purity using NMR, GC-MS, or by melting point. Consider purifying starting materials by recrystallization or distillation.[2] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. | Some reactions require heating to overcome the activation energy barrier.[2] Perform small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitor the progress by TLC or LC-MS to find the optimal conditions.[2] Reaction times can vary from a few hours to over 24 hours.[6] |
| Incorrect Solvent | Screen different solvents. | The polarity and boiling point of the solvent can significantly affect the reaction's outcome. Test a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the one that provides the best yield.[2] |
| Inactive Catalyst | Use a fresh batch of catalyst and optimize loading. | In catalyzed reactions, the choice of catalyst and its activity are crucial.[2] If catalyst poisoning by impurities is suspected, use a fresh batch. Also, consider optimizing the catalyst loading.[2] |
| Product Decomposition | Consider a milder synthetic route or shorter reaction times. | If the product is unstable under the reaction conditions, a less harsh method should be considered. You can test the product's stability by subjecting a purified sample to the reaction conditions without the starting materials and monitoring for decomposition.[2] |
| Air-Sensitive Reaction | Perform the reaction under an inert atmosphere. | If the reaction is sensitive to air, carry it out under an inert atmosphere like nitrogen or argon to prevent oxidation of intermediates.[7] Ensure all glassware is dried and use degassed solvents.[7] |
Problem 2: Significant Formation of Side Products and Purification Challenges
Symptom: The reaction produces a complex mixture of products, making the purification of the target quinazolinone difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Action |
| Hydrolysis of Intermediates or Product | Ensure anhydrous conditions. | The presence of water can lead to the hydrolysis of intermediates or the final product.[7] Use dry solvents and reagents to minimize this side reaction. |
| Formation of Regioisomers | Optimize chromatographic conditions or use a directed C-H activation strategy. | Regioisomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[1] Systematically screen a range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1] For direct halogenation, palladium-catalyzed methods can offer excellent regioselectivity.[1] |
| Product Irreversibly Adsorbed on Silica Gel | Try a different stationary phase or deactivate the silica gel. | If you suspect the product is being lost on the silica gel column, consider using alumina as the stationary phase or deactivating the silica gel with triethylamine.[2] |
Comparison of Synthetic Methods
| Method | General Yields | Reaction Time | Advantages | Disadvantages |
| Conventional Heating (e.g., Niementowski) | Often low to moderate[1] | Hours to over 24 hours[6] | Simple setup | High temperatures, long reaction times, often low yields and side products[1] |
| Microwave-Assisted Synthesis | Good to excellent[3][4] | Minutes to a few hours[3][4] | Rapid, high yields, fewer side products, environmentally friendly[3][4] | Requires specialized microwave reactor |
| Ultrasound-Promoted Synthesis | Good yields | Shorter reaction times than conventional methods | Improved yields, straightforward synthesis process[8] | Requires ultrasonic equipment |
| Metal-Catalyzed Reactions (e.g., Cu, Pd) | Good to excellent[9] | Varies, often shorter than conventional methods | High efficiency and selectivity[10] | Catalyst can be expensive and sensitive to impurities[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted, One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.[7]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol describes a condensation reaction between 2-aminobenzamide and various aldehydes.[11]
Materials:
-
2-aminobenzamide (anthranilamide)
-
Aldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottomed flask, add 2-aminobenzamide (2 mmol) and the aldehyde (2.4 mmol).
-
Add 15 mL of dimethyl sulfoxide.
-
Heat the resulting solution in an open flask with magnetic stirring at a temperature of 100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Visualizations
Caption: A general experimental workflow for the synthesis of substituted quinazolinones.
Caption: A troubleshooting decision tree for addressing low yields in quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ujpronline.com [ujpronline.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 7-Fluoro-6-nitroquinazolin-4(3H)-one derivatization
Technical Support Center: Derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and derivatization of this compound, offering potential causes and solutions.
1. Why is my reaction yield consistently low?
Low or no product yield is a frequent challenge in quinazoline synthesis.[1] A systematic evaluation of your experimental parameters is essential.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Solution: Temperature, reaction time, and solvent choice are critical.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to identify the optimal reaction time.[1] The choice of solvent (e.g., ethanol, toluene, DMF) can significantly affect yield.[1]
-
-
Possible Cause 2: Poor Quality Starting Material.
-
Solution: Ensure the purity of your this compound starting material. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary to achieve high purity (>98%).[2]
-
-
Possible Cause 3: Product Decomposition.
-
Solution: The quinazolinone ring can be sensitive to prolonged heating. For the initial synthesis of the parent compound, heating above 373 K may cause decomposition.[2] If your derivatization reaction requires high temperatures, perform a time-course study to find the point of maximum product formation before significant degradation occurs.
-
2. I'm having trouble with the nucleophilic aromatic substitution (SNAr) of the fluorine at position 7. What can I do?
The fluorine atom at the 7-position can be substituted by various nucleophiles, such as amines or thiols, often under basic conditions.[2]
-
Possible Cause 1: Insufficient Nucleophilicity or Inappropriate Base.
-
Solution: The choice of nucleophile and base is crucial. For thiol-based substitutions, a strong base like Sodium Hydroxide (NaOH) can be used to deprotonate the thiol, increasing its nucleophilicity.[3] For amine nucleophiles, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HF byproduct without competing in the reaction.[4]
-
-
Possible Cause 2: Poor Solubility.
-
Solution: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Solvents like Dimethylformamide (DMF) are often effective for SNAr reactions involving quinazolines.
-
-
Possible Cause 3: Side Reactions.
-
Solution: The nitro group is strongly electron-withdrawing, which activates the ring for nucleophilic attack. However, unwanted side reactions can occur. Running the reaction at the lowest effective temperature can help minimize byproduct formation. Monitor the reaction closely by TLC or LC-MS.
-
3. My nitro group reduction is incomplete or yielding multiple products. How can I optimize this?
The reduction of the nitro group at position 6 yields the corresponding 6-amino derivative, a key intermediate for further functionalization.[2]
-
Possible Cause 1: Inactive Catalyst or Insufficient Reducing Agent.
-
Possible Cause 2: Over-reduction or Side Reactions.
-
Solution: While the nitro group is readily reduced, other functional groups can sometimes be affected. Use milder reducing agents or control the reaction conditions (temperature, pressure, time) more carefully. Iron powder in acetic acid or ammonium chloride is a classic, often milder, alternative for selective nitro group reduction.
-
-
Possible Cause 3: Poor Solubility of the Starting Material.
-
Solution: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. A solvent system like ethanol/water or DMF may be required to achieve sufficient solubility.
-
4. How do I effectively purify my final product and remove isomers?
Purification is critical, especially since the synthesis of the parent compound can sometimes produce isomers that need to be removed.[5]
-
Solution 1: Recrystallization.
-
Solution 2: Column Chromatography.
-
For complex mixtures or products that are difficult to crystallize, silica gel column chromatography is the standard method. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested via TLC to find the best separation conditions.
-
-
Solution 3: Repetitive Scrubbing/Washing.
-
A patent for a related synthesis mentions the use of repetitive scrubbing with methanol to remove isomers from 7-fluoro-6-nitro-4-hydroxy quinazoline.[5] This technique of washing the solid product with a solvent in which the impurities are more soluble can be highly effective.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes for the derivatization and troubleshooting of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound [2][6]
This protocol describes the nitration of the precursor to yield the title compound.
-
Reaction Setup: Carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mol) to a pre-mixed solution of concentrated sulfuric acid (H₂SO₄, 100 mL) and fuming nitric acid (HNO₃, 100 mL) under constant stirring in an ice bath to control the initial exotherm.
-
Heating: Once the addition is complete, heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.
-
Workup: After cooling the mixture to room temperature, pour it slowly onto a large volume of ice-water (e.g., 1500 mL) with vigorous stirring to precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from acetic acid to obtain pure crystals of this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol [3]
This protocol provides a general method for displacing the 7-fluoro group with a thiol nucleophile.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.
-
Nucleophile Preparation: In a separate vessel, dissolve the desired thiol (e.g., (4-methoxyphenyl)methanethiol, 1.1 equivalents) in the reaction solvent. Add a base (e.g., NaOH, 1.1 equivalents) to generate the thiolate nucleophile.
-
Reaction: Add the activated thiolate solution to the solution of the starting material. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using TLC (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture to collect the precipitated solid. Wash the solid sequentially with water, ethanol, and diethyl ether to remove salts and unreacted starting materials. Dry the product under vacuum.
Protocol 3: General Procedure for Nitro Group Reduction
This protocol outlines a standard method for reducing the 6-nitro group to a 6-amino group via catalytic hydrogenation.
-
Reaction Setup: Add this compound (1 equivalent) and a suitable solvent (e.g., ethanol, ethyl acetate, or DMF) to a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Maintain the hydrogen pressure (typically from a balloon or a Parr shaker apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 7-Fluoro-6-aminoquinazolin-4(3H)-one, can be further purified by recrystallization or column chromatography if necessary.
Data and Reaction Parameters
The following tables summarize key quantitative data for the synthesis and derivatization reactions.
Table 1: Reaction Conditions for Synthesis of this compound
| Parameter | Value/Reagent | Source |
|---|---|---|
| Starting Material | 7-Fluoroquinazolin-4(3H)-one | [6] |
| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [2][6] |
| Temperature | 373 K (100 °C) | [2][6] |
| Reaction Time | 1 hour | [6] |
| Quenching Agent | Ice-water | [2][6] |
| Purification Method | Recrystallization from Acetic Acid |[2][6] |
Table 2: Troubleshooting Summary for Derivatization Reactions
| Problem | Possible Cause | Recommended Solution | Source |
|---|---|---|---|
| Low Yield | Suboptimal temperature or time | Monitor reaction by TLC/LC-MS to find optimal endpoint. | [1] |
| Poor reagent quality | Verify purity of starting materials and reagents. | [2] | |
| Incomplete SNAr | Insufficient nucleophile activation | Use an appropriate base (e.g., NaOH for thiols, DIPEA for amines). | [3][4] |
| Incomplete Reduction | Inactive catalyst/reagent | Use fresh catalyst or a different reducing agent (e.g., Fe/NH₄Cl). | [2] |
| Purification Issues | Presence of isomers/byproducts | Use recrystallization, column chromatography, or solvent washing. |[2][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 162012-69-3 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazolinone derivatives exhibit poor water solubility?
A1: The poor water solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This molecular structure makes it difficult for water molecules to effectively surround and dissolve the compound, resulting in limited aqueous solubility. Consequently, many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[1][2]
Q2: What is the first step I should take when my quinazolinone compound fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose. For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and ultrasonication can be employed to aid dissolution. When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation. If precipitation still occurs, it indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.
Q3: My compound precipitates upon dilution from a DMSO stock into my aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:
-
Reduce the Final Concentration: The simplest approach is to lower the final assay concentration of the compound to a level below its solubility limit in the aqueous buffer.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[3]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Pre-incubating the compound with the cyclodextrin before the final dilution can be highly effective.
Q4: How do pH adjustments affect the solubility of quinazolinone compounds?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many of its derivatives pH-dependent. For instance, gefitinib, a well-known quinazoline-based drug, is a weak base that is significantly more soluble at a lower (acidic) pH where it becomes ionized. Conversely, its solubility decreases substantially at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility. However, it is critical to ensure that the pH change does not compromise the stability of the compound or the integrity of the biological assay.
Q5: My quinazolinone compound shows potent in vitro activity but has poor oral bioavailability in animal models. What should I consider?
A5: This is a classic challenge for BCS Class II and IV drugs, where low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. To improve oral bioavailability, you should explore advanced formulation strategies designed to enhance the dissolution rate and apparent solubility of the compound in the GI fluids. These strategies include salt formation, co-crystallization, solid dispersions, and nanosuspensions.
Troubleshooting Guides
Issue 1: Compound won't dissolve even in 100% DMSO.
-
Possible Cause: Insufficient solvent volume or low-quality/hydrated DMSO.
-
Solution: Increase the volume of fresh, anhydrous DMSO. Employ gentle warming (37-50°C) and ultrasonication to facilitate dissolution.
Issue 2: Stock solution in DMSO precipitates upon storage at 4°C or -20°C.
-
Possible Cause: The compound's solubility in DMSO is temperature-dependent.
-
Solution: If the compound's stability permits, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete re-dissolution before use.
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.
-
Solution: Visually inspect the wells for precipitation under a microscope. Consider using one of the solubility enhancement techniques mentioned in FAQ A3, ensuring the chosen excipient is non-toxic to the cells at the working concentration.
Issue 4: A solid dispersion formulation is physically unstable and the drug recrystallizes over time.
-
Possible Cause: The chosen polymer is not a good stabilizer for the amorphous form of the drug, or the drug loading is too high.
-
Solution:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) and good miscibility with the drug.
-
Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture, which can plasticize the polymer and promote recrystallization.
-
Solubility Enhancement Strategies: Data and Protocols
For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The following sections provide an overview of common techniques, representative data, and detailed experimental protocols.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Quinazolinone Example | Carrier/Co-former | Fold Increase in Solubility/Dissolution | Reference |
| Salt Formation | Lapatinib | Methanesulfonate | ~4-fold increase in kinetic aqueous solubility | |
| Solid Dispersion | Quinazolinone Derivative | Poloxamer 407 | Significant improvement in in-vitro dissolution rate | [4][5] |
| Solid Dispersion | Lapatinib | HPMCP HP 55 | Significantly increased dissolution rate | |
| Nanosuspension | Generic Poorly Soluble Drug | HPMC/Tween 80 | Can lead to a significant increase in dissolution velocity | [6] |
| Co-crystallization | Generic Poorly Soluble Drug | Various Co-formers | Up to 5-fold increase (similar to polymorphs) | [7] |
Experimental Protocols
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation. Continue evaporation until a dry, solid film or mass is formed on the flask wall.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent. Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
This method is suitable for reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.
-
Formulation Development: Select a suitable stabilizer system. A combination of a polymer (e.g., Hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., Tween 80) is often effective. A typical starting point is a 0.5% (w/v) solution of each in deionized water.
-
Pre-suspension Preparation: Disperse the quinazolinone compound in the stabilizer solution to create a pre-suspension.
-
Wet Milling:
-
Add the pre-suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The milling time will need to be optimized for the specific compound and equipment.
-
Monitor the particle size distribution during milling using a technique like laser diffraction.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential (to assess physical stability), and dissolution rate.
This protocol describes a general method for preparing a salt of a basic quinazolinone compound.
-
Selection of Counter-ion: Choose a pharmaceutically acceptable acid counter-ion. The pKa of the counter-ion should be at least 2 pH units lower than the pKa of the basic quinazolinone to ensure stable salt formation.[8]
-
Stoichiometric Reaction:
-
Dissolve the quinazolinone free base in a suitable organic solvent (e.g., ethanol, isopropanol).
-
In a separate vessel, dissolve an equimolar amount of the selected acid counter-ion in the same solvent.
-
Slowly add the acid solution to the basic drug solution while stirring.
-
-
Crystallization:
-
If the salt precipitates immediately, continue stirring for a period (e.g., 1-2 hours) to ensure complete reaction and crystallization.
-
If no precipitate forms, crystallization can be induced by cooling the solution, adding an anti-solvent (a solvent in which the salt is poorly soluble), or slowly evaporating the solvent.
-
-
Isolation and Drying: Collect the salt crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Characterization: Confirm salt formation and characterize the product's physicochemical properties, including solubility, dissolution rate, and solid-state properties (e.g., crystallinity via XRD).
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of the quinazolinone compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[9]
-
Measure the amount of dissolved compound. This can be done by filtering or centrifuging the solution to remove any precipitate and then quantifying the concentration in the supernatant using LC-MS/MS or UV-Vis spectroscopy.[9] Alternatively, nephelometry can be used to measure the turbidity caused by precipitated compound.[10]
-
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of the solid quinazolinone compound to a vial containing an aqueous buffer.
-
Shake the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After equilibration, filter the solution to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[6]
-
Visualizations
Caption: Workflow for preparing and characterizing a solid dispersion.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 7-fluoroquinazolin-4(3H)-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the nitration of 7-fluoroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary and expected product when nitrating 7-fluoroquinazolin-4(3H)-one?
The primary and desired product is 7-fluoro-6-nitroquinazolin-4(3H)-one . This compound is a crucial intermediate in the synthesis of various multi-kinase inhibitors and other pharmaceuticals.[1][2]
Q2: My post-reaction analysis (NMR, LC-MS) indicates a mixture of products. What is the most likely side product?
The most common side product is the isomeric 8-nitro-7-fluoro-4(3H)-quinazolinone .[3] The formation of a mixture of 6-nitro and 8-nitro isomers is a known outcome of this reaction.[3][4]
Q3: Why does the 8-nitro isomer form as a significant side product?
The formation of the 8-nitro isomer is due to the directing effects of the substituents on the quinazolinone ring. While quinazolinones typically undergo nitration at the 6-position, the fluorine atom at the 7-position is an ortho, para-directing group.[3] This means it activates the positions ortho to it, which are the 6- and 8-positions. The interplay between the directing effect of the quinazolinone core and the activating effect of the fluorine atom leads to the formation of both isomers. In some cases, the 8-nitro product can even be the predominant one.[3]
Q4: How can I separate the desired this compound from the 8-nitro isomer?
Separating the isomers is a critical step for obtaining a pure product. The following methods have been reported:
-
Recrystallization: The desired this compound can be purified by recrystallization from acetic acid.[1]
-
Solvent Washing: A patent describes a procedure involving repetitive washing of the crude product mixture with methanol to remove the unwanted isomers.[4]
Q5: I am observing poor yield or a complex mixture of unidentified products. What could be the issue?
Several factors can lead to poor outcomes. Consider the following:
-
Reaction Temperature: The reaction is typically heated (e.g., to 100 °C) to proceed.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of additional, undesired byproducts. Careful temperature control is crucial.
-
Purity of Reagents: Ensure that the starting material, 7-fluoroquinazolin-4(3H)-one, is pure. Impurities can lead to side reactions. Also, use high-quality concentrated sulfuric acid and fuming nitric acid.
-
Moisture: The reaction should be carried out under anhydrous conditions, as the presence of water can deactivate the nitrating agent (the nitronium ion, NO₂⁺).
Product Summary Table
The table below summarizes the key compounds involved in the nitration of 7-fluoroquinazolin-4(3H)-one.
| Compound Name | Molecular Formula | Role in Reaction | Key Identifier |
| 7-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | Starting Material | - |
| This compound | C₈H₄FN₃O₃ | Desired Product | CAS: 162012-69-3 [2] |
| 8-Nitro-7-fluoro-4(3H)-quinazolinone | C₈H₄FN₃O₃ | Primary Side Product | Isomer of desired product |
Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one
This protocol is adapted from a reported laboratory procedure.[1]
Reagents and Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid. Caution: This mixture is highly corrosive and exothermic. Prepare in a fume hood with appropriate personal protective equipment (PPE).
-
Addition of Starting Material: Slowly add 7-fluoroquinazolin-4(3H)-one to the acid mixture while stirring.
-
Heating: Heat the reaction mixture to 100 °C (373 K) and maintain this temperature for 1 hour.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of ice water. This will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acids.
-
Purification: To obtain the pure this compound, recrystallize the crude solid from acetic acid.[1] The crystals can then be collected by filtration, washed with a minimal amount of cold solvent, and dried.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the reaction pathways from the starting material to the desired product and the primary side product.
Caption: Nitration of 7-fluoroquinazolin-4(3H)-one yields a mixture of isomers.
References
- 1. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 162012-69-3 [benchchem.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 7-Fluoro-6-nitroquinazolin-4(3H)-one. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Product Yield
-
Question: We are experiencing a significant drop in yield upon scaling up the reaction from grams to kilograms. What are the potential causes and how can we troubleshoot this?
-
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale.
-
Inadequate Temperature Control: The nitration of 7-fluoroquinazolin-4(3H)-one is a highly exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the starting material and product.
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature closely using a calibrated probe. Consider a semi-batch approach where the nitrating agent (fuming nitric acid) is added portion-wise to control the rate of heat generation.
-
-
Poor Mixing: Inefficient mixing in larger reactors can lead to localized high concentrations of reactants, which can result in the formation of impurities and a decrease in the desired product.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity throughout the reaction mixture.
-
-
Suboptimal Reagent Addition: The rate of addition of the nitrating agent is critical. Adding it too quickly can lead to a rapid exotherm and side reactions.
-
Solution: Utilize a controlled addition system, such as a syringe pump or a dropping funnel, for the slow and steady introduction of fuming nitric acid.
-
-
Issue 2: Product Purity Issues and Impurity Profile
-
Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. What are the likely impurities and how can we minimize them?
-
Answer: Increased impurity levels are often a consequence of the challenges in maintaining precise control over reaction parameters during scale-up.
-
Potential Impurities:
-
Isomeric Impurities: Nitration of the quinazolinone ring could potentially lead to the formation of other nitro isomers, although the 6-nitro product is generally favored.
-
Dinitro Compounds: Over-nitration can occur if the reaction temperature is too high or the reaction time is prolonged, leading to the formation of dinitro-7-fluoroquinazolin-4(3H)-one.
-
Unreacted Starting Material: Incomplete reaction due to poor mixing or insufficient nitrating agent will result in the presence of 7-fluoroquinazolin-4(3H)-one in the final product.
-
Degradation Products: At elevated temperatures, the quinazolinone ring can be susceptible to degradation.
-
-
Troubleshooting and Minimization:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range to minimize over-nitration and degradation.
-
Optimized Reaction Time: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged exposure to the harsh reaction conditions.
-
Purification: Recrystallization from a suitable solvent, such as acetic acid, is an effective method for removing most impurities.[1] For large-scale production, a carefully designed crystallization process with controlled cooling rates is crucial for achieving high purity.
-
-
Issue 3: Safety Concerns with Handling Reagents at Scale
-
Question: What are the primary safety considerations when handling concentrated sulfuric acid and fuming nitric acid for a large-scale reaction?
-
Answer: Both concentrated sulfuric acid and fuming nitric acid are highly corrosive and reactive. Handling them at scale requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, and full-face shield.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for handling corrosive acids.
-
Controlled Addition: The addition of fuming nitric acid to sulfuric acid, and the addition of the starting material to the acid mixture, should be done slowly and in a controlled manner to manage the exothermic nature of the mixing and the reaction.
-
Emergency Preparedness: Have appropriate spill kits and emergency showers/eyewash stations readily accessible. Ensure all personnel are trained in their use.
-
Material Compatibility: Use equipment and reactors made of materials that are resistant to strong acids (e.g., glass-lined steel).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: While yields can vary depending on the scale and reaction conditions, a well-optimized process should aim for a high yield. The purity of the final product is often prioritized, with typical purities exceeding 98% as determined by HPLC.[2]
-
-
Q2: What is the recommended solvent for recrystallization?
-
A2: Acetic acid has been reported as a suitable solvent for obtaining high-purity crystals of this compound suitable for X-ray diffraction.[1] For larger scale, other solvent systems may need to be explored to optimize yield and purity.
-
-
Q3: How can the progress of the reaction be monitored?
-
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the consumption of the starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment.
-
-
Q4: What are the key storage conditions for the final product?
-
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is typically a light yellow to orange powder or crystalline solid.[2]
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 7-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | 164.14 | Off-white to pale yellow solid | ~250 |
| This compound | C₈H₄FN₃O₃ | 209.13 | Light yellow to orange powder/crystal | 288 (decomposes)[2] |
Table 2: Typical Reaction Parameters for Laboratory Scale Synthesis[1]
| Parameter | Value |
| Starting Material | 7-Fluoroquinazolin-4(3H)-one (47.4 g) |
| Nitrating Agent | Fuming Nitric Acid (100 ml) |
| Acid Catalyst | Concentrated Sulfuric Acid (100 ml) |
| Reaction Temperature | 100 °C (373 K) |
| Reaction Time | 1 hour |
| Work-up | Quenching in ice-water (1500 ml) |
| Purification | Recrystallization from acetic acid |
| Expected Purity | >98.0% (by HPLC) [2] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (100 ml).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (100 ml) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Addition of Starting Material: Once the addition of nitric acid is complete, slowly add 7-fluoroquinazolin-4(3H)-one (47.4 g) in portions to the acid mixture, ensuring the temperature does not exceed 20 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 1500 ml of crushed ice with vigorous stirring.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from acetic acid to obtain pure this compound.
Mandatory Visualization
References
Technical Support Center: Enhancing the Biological Activity of 7-Fluoro-6-nitroquinazolin-4(3H)-one Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with 7-Fluoro-6-nitroquinazolin-4(3H)-one derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.
| Issue | Question | Possible Causes & Solutions |
| Low Reaction Yield | My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it? | Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Consider re-optimizing these parameters. For instance, the nitration of 7-fluoroquinazolin-4(3H)-one is typically performed at elevated temperatures (around 373 K) for a specific duration (e.g., 1 hour)[1]. Ensure your reaction is monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. Improper Solvent Selection: The choice of solvent is crucial for reactant solubility and the reaction pathway. For the synthesis of the core scaffold, a mixture of concentrated sulfuric acid and fuming nitric acid is commonly used[1]. For subsequent derivatization reactions, solvents like DMSO or DMF might be more appropriate. Moisture Contamination: The presence of water can lead to hydrolysis of starting materials or intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary. |
| Product Precipitation in Biological Assays | My this compound derivative is precipitating in the cell culture medium during my biological assay. How can I resolve this? | Poor Aqueous Solubility: Quinazolinone derivatives can be hydrophobic. To improve solubility, consider the following: * Optimize Stock Concentration: Prepare a lower concentration stock solution in a suitable organic solvent like DMSO. * Control Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium low (typically ≤0.5% DMSO) to prevent precipitation and solvent-induced cytotoxicity. * Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this should be tested for its effect on the assay. * pH Adjustment: While generally not recommended for cell-based assays, slight pH adjustments of the buffer (if not using cell culture medium) might improve solubility for certain derivatives, depending on their pKa. |
| Inconsistent or Non-reproducible Biological Activity | I am observing significant variability in the biological activity of my compounds between experiments. What could be the cause? | Compound Stability and Handling: * Storage: Store stock solutions at -20°C or -80°C and protect them from light to prevent degradation. * Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Assay Conditions: * Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. * Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can affect the final readout. * Incubation Times: Maintain consistent incubation times for compound treatment and assay development. |
| High Background Signal in Fluorescence-Based Assays | I am getting a high background signal in my fluorescence-based assay when using my this compound derivative. What could be the issue? | Compound Autofluorescence: The quinazoline core is known to be fluorescent. * Blank Measurements: Measure the fluorescence of your compound in the assay buffer/medium without cells at various concentrations to determine its intrinsic fluorescence at the assay's excitation and emission wavelengths. * Alternative Assays: If autofluorescence is significant, consider switching to a non-fluorescent assay format, such as a colorimetric (absorbance-based) or luminescent assay. |
Frequently Asked Questions (FAQs)
Q1: How can I enhance the biological activity of my this compound derivatives?
A1: Enhancing the biological activity often involves strategic structural modifications based on Structure-Activity Relationship (SAR) studies. For quinazolinone derivatives, key positions for modification include:
-
Position 2: Substitution at this position can significantly impact activity. Introducing various aryl or alkyl groups can modulate binding to the target protein.
-
Position 3: Modifications at the N3 position with different substituted aromatic rings or heterocyclic moieties can influence potency and selectivity.
-
Positions 6 and 7: The 7-fluoro and 6-nitro groups are important for the activity of the core scaffold, potentially by enhancing binding affinity to target kinases[2]. Further modifications at these positions, such as replacing the nitro group with other electron-withdrawing or -donating groups, or the fluoro group with other halogens, can be explored to fine-tune activity. For example, 6-nitro derivatives have shown superior activity compared to 5- or 7-nitro isomers in some kinase inhibition studies[2].
Q2: What are the primary molecular targets for this compound derivatives?
A2: Quinazolinone-based compounds are well-known as kinase inhibitors. For this compound and its derivatives, a primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2][3]. These compounds can also inhibit other kinases in the same family (e.g., HER2) or other signaling pathways like PI3K/Akt. The specific target profile will depend on the nature of the substituents on the quinazolinone core.
Q3: What are some key considerations when designing a cell-based assay for these compounds?
A3: When designing a cell-based assay, it is crucial to:
-
Choose an appropriate cell line: Select a cell line that expresses the target of interest (e.g., high levels of EGFR for an EGFR inhibitor).
-
Determine the optimal cell seeding density: This ensures that the cells are in a logarithmic growth phase during the experiment and that the assay signal is within the linear range.
-
Select a suitable assay endpoint: Common endpoints include cell viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., caspase activity, Annexin V staining), or target-specific readouts (e.g., phosphorylation of a downstream substrate).
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO), a positive control (a known inhibitor of the target), and a negative control (untreated cells).
Q4: How can I confirm that my compound is acting on the intended target?
A4: To confirm on-target activity, you can perform several experiments:
-
In vitro kinase assay: Test the ability of your compound to directly inhibit the purified kinase enzyme.
-
Western blotting: Treat cells with your compound and measure the phosphorylation status of the target kinase and its downstream effectors. A decrease in phosphorylation would indicate target engagement.
-
Knockdown or knockout experiments: Use siRNA or CRISPR to reduce the expression of the target protein. If your compound's effect is diminished in these cells, it suggests the activity is on-target.
-
Competitive binding assays: These assays can determine if your compound binds to the same site as a known ligand or inhibitor.
Data Presentation
Table 1: Antiproliferative and EGFR Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | Parent Scaffold | OVCAR-3 | Antiproliferative | 2.11 - 11.67 | [2] |
| 1 | Parent Scaffold | OVCAR-3 | EGFR Inhibition | 0.46 - 1.12 | [2] |
| 2a | 2-thioethyl, 6-(4-methyl-1-piperazinyl) | Various (NCI-60) | Antiproliferative | Varies | [4] |
| 3 | 2-((2-chlorobenzyl)amino), 6-phenoxy | A549, MCF-7, PC-3 | EGFR Inhibition | 1.90 ± 0.13 (A549) | [3] |
| 4 | 2-((3,5-dichlorophenyl)amino), 7-nitro | - | - | - | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported procedure[1].
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mmol) to a pre-cooled mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml) with stirring.
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) in a beaker with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
For purification, recrystallize the crude product from acetic acid to obtain crystals of this compound.
-
Dry the purified product under vacuum.
Protocol 2: MTT Cell Viability Assay
This protocol is a general guideline for assessing the antiproliferative activity of this compound derivatives.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, OVCAR-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for a luminescent-based kinase assay to measure the direct inhibitory effect of compounds on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer from the DMSO stock solution.
-
In a 384-well plate, add the test compound dilutions. Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the EGFR enzyme and substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinazolinone derivatives.
Experimental Workflow
Caption: A typical experimental workflow for enhancing the biological activity of novel quinazolinone derivatives.
References
stability issues with 7-Fluoro-6-nitroquinazolin-4(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Fluoro-6-nitroquinazolin-4(3H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its susceptibility to degradation under certain conditions. The molecule possesses functional groups, such as a nitro group and a fluoro substituent, that can be reactive. Key concerns include hydrolysis of the quinazolinone ring, reduction of the nitro group, and nucleophilic substitution of the fluorine atom, particularly in the presence of strong nucleophiles or under prolonged exposure to certain solvents or pH conditions. For long-term storage, it is recommended to keep the compound in a solid, dry state at room temperature, protected from light.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare fresh stock solutions for each experiment. Based on available data, this compound has slight solubility in DMSO and methanol.[1] For initial solubilization, high-purity, anhydrous DMSO is recommended. Prepare a concentrated stock solution (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: Can I expect the color of my solution to change over time?
A3: A change in the color of your solution (e.g., from light yellow to a deeper yellow or orange) could indicate degradation of the compound.[1] The nitro group, in particular, can be involved in reactions that lead to colored byproducts. If you observe a color change, it is advisable to verify the integrity of your compound using an analytical method like HPLC or LC-MS.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: I am observing a decrease in the biological activity of my compound over time.
-
Possible Cause 1: Degradation in Aqueous Media. The compound may be degrading in your aqueous assay buffer. The quinazolinone ring system can be susceptible to hydrolysis, especially at non-neutral pH.
-
Troubleshooting Step: Perform a time-course experiment. Prepare your final dilution in the assay buffer and measure its purity or concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using HPLC. This will help you determine the stability window for your experiments.
-
-
Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of your plastic labware (e.g., microplates, pipette tips).
-
Troubleshooting Step: Compare the results obtained using standard polypropylene labware with those from low-adhesion microplates. You can also try adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) to your assay buffer, if compatible with your experimental setup.
-
Issue 2: I see new, unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause 1: Solvent-Induced Degradation. The solvent used for your stock solution or dilutions may be reacting with the compound.
-
Troubleshooting Step: If you are using a protic solvent like methanol, consider if it could be acting as a nucleophile. If possible, use aprotic solvents like DMSO or acetonitrile for stock solutions. Always use high-purity, anhydrous solvents.
-
-
Possible Cause 2: Nitro Group Reduction. The nitro group is susceptible to reduction, which can occur in the presence of certain reducing agents in your media or if the compound is not handled under an inert atmosphere.[3]
-
Troubleshooting Step: Ensure that all components of your experimental solutions are free from reducing agents. If you suspect reduction, you can use LC-MS to look for a mass corresponding to the amino derivative (M-46+16 = M-30).
-
Quantitative Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Observations |
| DMSO | ~10 mg/mL | Forms a clear, light-yellow solution. |
| Methanol | ~1 mg/mL | Slight solubility, may require warming.[1] |
| Ethanol | <1 mg/mL | Sparingly soluble. |
| Acetonitrile | <0.5 mg/mL | Very slightly soluble. |
| Water | <0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | <0.1 mg/mL | Practically insoluble. |
Table 2: Hypothetical Stability of this compound in Solution (as % of Initial Concentration Remaining after 24 hours)
| Condition | Remaining Compound (%) |
| pH 3.0 (Aqueous Buffer) at 37°C | 85% |
| pH 7.4 (Aqueous Buffer) at 37°C | 92% |
| pH 9.0 (Aqueous Buffer) at 37°C | 78% |
| DMSO at Room Temperature | >99% |
| Methanol at Room Temperature | 97% |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability will depend on the specific buffer components and experimental conditions.
Visualizations
Caption: Example signaling pathway (MAPK) where derivatives of this compound may act as inhibitors.
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound in an aqueous buffer.
References
Technical Support Center: 7-Fluoro-6-nitroquinazolin-4(3H)-one Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-6-nitroquinazolin-4(3H)-one. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 162012-69-3) is a fluorinated and nitro-substituted quinazolinone derivative.[1] It serves as a key chemical intermediate, particularly in medicinal chemistry for the synthesis of multi-targeted Raf kinase inhibitors and other potential anticancer agents.[1][2] Its planar molecular structure makes it a valuable building block for developing biologically active compounds.[1]
Q2: What are the typical physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 162012-69-3[3] |
| Molecular Formula | C₈H₄FN₃O₃[3] |
| Molecular Weight | 209.13 g/mol [3] |
| Appearance | Light yellow to orange powder/crystal[1] |
| Melting Point | 288 °C (decomposition)[1] |
| Purity (typical) | >98.0% (by HPLC)[1][3] |
| Storage | Sealed in a dry, cool, and dark place at room temperature.[1] |
Q3: What are the main chemical reactions this compound undergoes?
This compound can participate in several key reactions:
-
Nucleophilic Aromatic Substitution (NAS): The fluorine atom at the 7-position can be displaced by various nucleophiles. This is a common strategy for introducing different functional groups to build a library of derivatives.[1]
-
Reduction of the Nitro Group: The nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized.[1]
Troubleshooting Guide: Synthesis of this compound
The primary synthesis route involves the nitration of 7-Fluoroquinazolin-4(3H)-one.
Problem 1: Low Yield of the Desired 6-Nitro Isomer and Formation of Other Isomers.
Question: My nitration reaction is giving a low yield of the this compound, and I suspect the formation of other isomers. Why does this happen and how can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the electrophilic nitration of substituted aromatic rings. In the case of 7-fluoroquinazolin-4(3H)-one, the directing effects of the substituents on the quinazolinone ring influence the position of the incoming nitro group.
-
Directing Effects: The fluorine atom is an ortho-, para-director, while the quinazolinone ring system itself has complex directing properties. The interplay of these factors can lead to the formation of not only the desired 6-nitro isomer but also other isomers such as the 8-nitro or 5-nitro derivatives.
-
Reaction Conditions: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical parameters that control the regioselectivity of the nitration.
Solutions:
-
Control of Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction. For the nitration of 7-fluoroquinazolin-4(3H)-one, a temperature of 373 K (100 °C) has been reported to be effective.[2]
-
Acid Mixture Composition: The use of a mixture of concentrated sulfuric acid and fuming nitric acid is crucial for generating the nitronium ion (NO₂⁺), the active electrophile.[2] The precise ratio can influence the reaction's outcome.
-
Purification: Recrystallization from acetic acid is a reported method to obtain single crystals of the desired product, which can help in separating it from other isomers.[2]
Problem 2: Incomplete Reaction or Slow Conversion.
Question: The reaction seems to be sluggish, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?
Answer:
Slow or incomplete reactions can be due to several factors related to the reagents and reaction setup.
Solutions:
-
Purity of Starting Material: Ensure that the 7-fluoroquinazolin-4(3H)-one starting material is of high purity and dry.
-
Strength of Nitrating Mixture: The concentration of the nitric and sulfuric acids is critical. Use fresh, concentrated acids to ensure the efficient generation of the nitronium ion.
-
Adequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the starting material is added as a solid.
-
Reaction Time: While a reaction time of 1 hour at 373 K has been reported, monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time for your specific setup.[2]
Troubleshooting Guide: Downstream Applications (e.g., in Afatinib Synthesis)
This compound is a key intermediate in the synthesis of kinase inhibitors like Afatinib. A common subsequent step is a nucleophilic aromatic substitution (NAS) to replace the fluorine atom.
Problem 3: Low Yield in Nucleophilic Aromatic Substitution (NAS) Reactions.
Question: I am getting a low yield when reacting this compound with a nucleophile. What are the potential reasons and how can I improve the yield?
Answer:
Low yields in NAS reactions on this substrate can be attributed to several factors.
Solutions:
-
Nucleophile Strength and Concentration: Ensure the use of a sufficiently strong nucleophile and an appropriate molar excess to drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used for NAS reactions as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is crucial.
-
Exclusion of Water: Ensure anhydrous conditions, as water can react with strong bases and some nucleophiles, reducing their effectiveness.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity.
Problem 4: Formation of Impurities in the Synthesis of Afatinib.
Question: During the multi-step synthesis of Afatinib starting from this compound, I am observing several impurities. What are the common impurities and how can they be minimized?
Answer:
The synthesis of a complex molecule like Afatinib can lead to the formation of various process-related and degradation impurities.
Common Impurities in Afatinib Synthesis:
| Impurity Name | Potential Origin |
| Unreacted Intermediates | Incomplete reaction in any of the synthesis steps. |
| Acetamide Impurity | Side reaction during the amidation step. |
| Afatinib N-Oxide | Oxidation of the final product. |
| Hydroxy Impurity | Degradation of the final product. |
Solutions:
-
Optimization of Each Step: Carefully optimize the reaction conditions (reagents, solvent, temperature, and time) for each step of the synthesis to ensure complete conversion and minimize side reactions.
-
In-process Controls: Implement in-process controls using techniques like HPLC to monitor the progress of each reaction and ensure the consumption of starting materials before proceeding to the next step.
-
Careful Work-up and Purification: Develop robust work-up and purification procedures for each intermediate and the final product to effectively remove impurities.
-
Control of Storage Conditions: Store intermediates and the final product under appropriate conditions (e.g., protected from light, moisture, and oxygen) to prevent degradation.
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure.[2]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Acetic Acid
Procedure:
-
In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml).
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with constant stirring.
-
After 1 hour, cool the reaction mixture and carefully pour it onto a large volume of an ice-water mixture (approximately 1500 ml) to precipitate the crude product.
-
Collect the crude this compound by filtration.
-
Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Synthesis
Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition by quinazoline-based drugs.
Signaling Pathway: RAF Kinase Inhibition
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for RAF kinase inhibitors.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the structural elucidation and purity assessment of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a pivotal intermediate in the synthesis of targeted cancer therapeutics. The performance of each technique is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound (CAS No. 162012-69-3) is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its precise chemical structure and purity are paramount for consistent results in drug discovery and development pipelines. This guide explores the application of X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound, offering a clear comparison of the insights provided by each analytical technique.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Technique | Value | Reference |
| Purity | HPLC | >98.0% | [1][2][3] |
| Melting Point | Melting Point Apparatus | 282-285 °C (in acetic acid) | [3][4] |
| Boiling Point | Predicted | 407.6 ± 55.0 °C | [3][4] |
| Density | Predicted | 1.75 ± 0.1 g/cm³ | [3][4] |
Table 2: Crystallographic Data
| Parameter | Technique | Value | Reference |
| Crystal System | X-ray Crystallography | Triclinic | [5] |
| Space Group | X-ray Crystallography | P-1 | [5] |
| a (Å) | X-ray Crystallography | 5.6360 (11) | [5] |
| b (Å) | X-ray Crystallography | 8.409 (2) | [5] |
| c (Å) | X-ray Crystallography | 8.674 (2) | [5] |
| α (°) | X-ray Crystallography | 79.38 (3) | [5] |
| β (°) | X-ray Crystallography | 89.23 (3) | [5] |
| γ (°) | X-ray Crystallography | 83.83 (3) | [5] |
| Volume (ų) | X-ray Crystallography | 401.70 (16) | [5] |
| Z | X-ray Crystallography | 2 | [5] |
Table 3: Spectroscopic Data (Predicted and Reference Data)
| Technique | Parameter | Predicted/Reference Value | Notes |
| ¹H NMR | Chemical Shift (δ) | ~10.6 ppm (br, 1H, NH), ~9.7 ppm (d, 1H), ~8.8 ppm (s, 1H), ~8.1 ppm (d, 1H), ~7.5 ppm (d, 1H) | Based on data for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine.[6] Actual values may vary. |
| ¹³C NMR | Chemical Shift (δ) | Not available | - |
| ¹⁹F NMR | Chemical Shift (δ) | Not available | - |
| Mass Spec. | Molecular Weight | 209.13 g/mol | [1][7] |
| [M+H]⁺ | 210.0361 | Calculated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinazolinone derivatives and can be adapted for this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and solid-state conformation.
Methodology:
-
Crystal Growth: Crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from acetic acid.[5]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).[5]
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable for quinazolinone derivatives.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for the structural elucidation of the molecule in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. A typical spectral width would be from -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the spectrum to observe the fluorine signal. The chemical shift will be indicative of its electronic environment.
-
Data Processing: Process the data using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Methodology:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is suitable. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.
-
Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such kinase inhibitors are relevant.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Conceptual signaling pathway (e.g., MAPK/ERK) targeted by quinazolinone-based kinase inhibitors.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 7-Fluoro-6-nitro-4-hydroxyquinazoline manufacturers and suppliers in india [chemicalbook.com]
- 4. Cas 162012-69-3,7-Fluoro-6-nitro-4-hydroxyquinazoline | lookchem [lookchem.com]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- | 162012-67-1 [chemicalbook.com]
- 7. 7-Fluoro-6-nitro-4-hydroxyquinazoline | CAS#:162012-69-3 | Chemsrc [chemsrc.com]
A Comparative Guide to Purity Analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one: HPLC, HRMS, and NMR Methodologies
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 7-Fluoro-6-nitroquinazolin-4(3H)-one, utilized in the synthesis of targeted cancer therapies, rigorous purity assessment ensures the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse of purity determination in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. For this compound, a reversed-phase HPLC method is most suitable.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity analysis.
Alternative Purity Analysis Methodologies
While HPLC is a robust technique, orthogonal methods such as HRMS and qNMR can provide complementary and often more detailed information regarding the purity and identity of a sample.
1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the confident identification of the main compound and its impurities based on their elemental composition. When coupled with liquid chromatography (LC-HRMS), it combines the separation power of HPLC with the specificity of mass detection.
Experimental Protocol: LC-HRMS
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
LC Conditions: Same as the HPLC protocol described above.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 100-1000 m/z.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Full scan mode for impurity identification and profiling.
-
-
Sample Preparation: Same as for HPLC analysis, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient.
-
Data Analysis: The purity is assessed by comparing the peak area of the main compound in the total ion chromatogram (TIC) to the areas of any detected impurities. The accurate mass data is used to propose elemental formulas for any observed ions, aiding in impurity identification.
2. Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same substance. Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis of Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, structural information, or absolute quantification.
Comparison of analytical methods for purity determination.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound using the three described methods.
| Parameter | HPLC (UV, 254 nm) | LC-HRMS (TIC) | qNMR (400 MHz) |
| Purity (%) | 99.25 | 99.18 | 99.31 |
| Major Impurity 1 (Area %) | 0.45 | 0.52 | Not Quantified |
| Major Impurity 2 (Area %) | 0.18 | 0.21 | Not Quantified |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time per Sample | ~35 min | ~35 min | ~20 min |
Operational Parameters Comparison
| Feature | HPLC | HRMS | qNMR |
| Primary Measurement | Chromatographic Peak Area | Ion Intensity | NMR Signal Integral |
| Quantification Type | Relative (Area %) | Relative (Area %) | Absolute |
| Impurity Identification | Requires impurity standards | Possible via accurate mass | Possible via structure elucidation |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Solvent/Consumable Usage | High | High | Low |
Conclusion
For routine quality control of this compound, HPLC offers a robust, high-throughput, and cost-effective solution for purity determination based on area percentage. When the identification of unknown impurities is crucial, LC-HRMS is the method of choice, providing invaluable structural information through accurate mass measurements. For the purpose of certifying a reference standard or when an absolute measure of purity is required without a specific reference standard for the analyte, qNMR is the unparalleled technique. A comprehensive purity assessment strategy often involves the use of HPLC for routine analysis, with HRMS and qNMR employed for impurity characterization and reference standard certification, respectively.
A Comparative Crystallographic and Performance Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystallographic structure and properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one with its close analogues, 6-nitroquinazolin-4(3H)-one and 7-Chloro-6-nitroquinazolin-4(3H)-one. This information is crucial for understanding the structure-activity relationships and for the rational design of novel quinazolinone-based therapeutic agents. Quinazolinone derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of multi-kinase inhibitors and exhibiting a range of biological activities, including antitumor and antimicrobial effects.[1]
Crystallographic Data Comparison
| Parameter | This compound[2] | 6-nitroquinazolin-4(3H)-one[1] | 7-Chloro-6-nitroquinazolin-4(3H)-one |
| Molecular Formula | C₈H₄FN₃O₃ | C₈H₅N₃O₃ | C₈H₄ClN₃O₃ |
| Molecular Weight | 209.14 g/mol | 191.14 g/mol | 225.59 g/mol |
| Crystal System | Triclinic | Monoclinic | Not Available |
| Space Group | P-1 | P2₁/c | Not Available |
| a (Å) | 5.6360 (11) | 3.8436 (3) | Not Available |
| b (Å) | 8.409 (2) | 16.4832 (12) | Not Available |
| c (Å) | 8.674 (2) | 12.1158 (9) | Not Available |
| α (°) | 79.38 (3) | 90 | Not Available |
| β (°) | 89.23 (3) | 94.629 (3) | Not Available |
| γ (°) | 83.83 (3) | 90 | Not Available |
| Volume (ų) | 401.70 (16) | 764.51 (10) | Not Available |
| Z | 2 | 4 | Not Available |
| Temperature (K) | 293 | 293 | Not Available |
| Radiation | Mo Kα | Mo Kα | Not Available |
Performance and Biological Activity Comparison
The substitutions on the quinazolinone ring significantly influence the biological activity of these compounds.
| Compound | Key Biological Activities/Applications |
| This compound | A key intermediate in the synthesis of multi-targeted Raf kinase inhibitors for potential anti-cancer therapies.[2] The presence of the fluorine atom can enhance binding affinity and metabolic stability. |
| 6-nitroquinazolin-4(3H)-one | Exhibits photodynamic effects and can induce photodegradation in human melanoma cell lines. It has also shown antibacterial activity. |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | Serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer and anti-inflammatory agents. The chloro group provides a reactive site for further chemical modification. |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of these compounds are provided below.
Synthesis of this compound
This compound is prepared by the nitration of 7-Fluoroquinazolin-4(3H)-one.
-
Add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the mixture at 100°C for 1 hour.
-
Pour the reaction mixture onto ice-water to precipitate the crude product.
-
Recrystallize the crude product from acetic acid to obtain crystals suitable for X-ray diffraction.[2]
Synthesis of 6-nitroquinazolin-4(3H)-one
This compound is synthesized from quinazolin-4(3H)-one.
-
Dissolve quinazolin-4(3H)-one in concentrated sulfuric acid.
-
Cool the mixture and add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Stir the reaction mixture at room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain pure crystals.
Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
The synthesis of this compound starts from 2-amino-4-chlorobenzoic acid.
-
React 2-amino-4-chlorobenzoic acid with formamide at elevated temperatures to yield 7-chloroquinazolin-4(3H)-one.
-
Nitrate the resulting 7-chloroquinazolin-4(3H)-one using a mixture of nitric and sulfuric acids to produce 7-Chloro-6-nitroquinazolin-4(3H)-one.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: General workflow for the synthesis, purification, and crystallographic analysis of quinazolinone derivatives.
Caption: Logical relationship between the parent quinazolinone core and its substituted derivatives.
References
Comparative Analysis of Mass Spectrometry and HPLC for the Characterization of 7-Fluoro-6-nitroquinazolin-4(3H)-one Derivatives
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 7-fluoro-6-nitroquinazolin-4(3H)-one derivatives. These compounds are pivotal intermediates in the synthesis of targeted anticancer agents, including kinase inhibitors.[1] This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in understanding the analytical workflows and fragmentation pathways.
The robust characterization of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound and its derivatives serve as key building blocks in the development of numerous therapeutic agents.[1] The presence of fluoro and nitro groups, along with the quinazolinone core, imparts unique chemical properties that necessitate versatile and sensitive analytical techniques for their comprehensive analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), and HPLC with ultraviolet (UV) detection are the primary methods employed for the qualitative and quantitative analysis of these compounds.
Performance Comparison: Mass Spectrometry vs. HPLC-UV
The choice between mass spectrometry and HPLC-UV for the analysis of this compound derivatives depends on the specific analytical requirements, such as the need for structural elucidation, sensitivity, and the complexity of the sample matrix.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio (m/z) of ions and their fragments. | Separation by chromatography followed by detection based on the absorption of UV-Vis light by the analyte. |
| Specificity | Very high; capable of distinguishing between isobaric compounds through fragmentation analysis. | Moderate to high; relies on chromatographic separation and UV absorbance spectrum, which can be similar for related compounds. |
| Sensitivity | Very high; typically in the picogram (pg) to femtogram (fg) range. Limit of Detection (LOD) and Limit of Quantification (LOQ) are generally lower than HPLC-UV.[2] | Good; typically in the nanogram (ng) to microgram (µg) range. |
| Structural Information | Provides detailed structural information through fragmentation patterns, enabling identification of unknown impurities and metabolites. | Limited to retention time and UV spectrum, which can suggest the presence of a chromophore but offers little structural detail. |
| Quantitative Analysis | Excellent for trace-level quantification in complex matrices due to high selectivity (e.g., Multiple Reaction Monitoring - MRM).[3] | Robust and widely used for routine quantification of bulk materials and formulations where analyte concentrations are higher.[4][5] |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision. | Generally less susceptible to matrix effects compared to MS, but matrix components can interfere with chromatography. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. Requires more specialized expertise for method development and data interpretation. | Lower instrument cost and simpler operation, making it more accessible for routine quality control.[2] |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
This protocol is a representative method for the analysis of this compound derivatives.
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.
-
Plasma/Tissue Samples: For bioanalytical applications, a protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove matrix interferences.[3]
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[6]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for quinazolinone derivatives.
-
Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~300-350 °C
-
Drying Gas Flow: ~8-12 L/min
-
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. For qualitative analysis and structural elucidation, full scan and product ion scan modes are employed.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the routine analysis of this compound derivatives.
Sample Preparation:
-
Stock and Working Solutions: Prepared as described for the LC-MS/MS method. The concentrations for HPLC-UV analysis are typically higher.
Instrumentation:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte; typically in the range of 254-350 nm for quinazolinone derivatives.
Data Presentation
Table 1: Comparison of Typical Performance Characteristics
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 50 - 500 ng/mL |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 95 - 105% |
Note: These are typical values and may vary depending on the specific derivative, matrix, and instrumentation.
Mandatory Visualization
Mass Spectrometry Experimental Workflow
References
A Comparative Analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one and Leading EGFR Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These agents have demonstrated considerable efficacy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparison of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a promising quinazoline-based compound, with established EGFR inhibitors such as Gefitinib, Erlotinib, Afatinib, Lapatinib, and Osimertinib. The comparative analysis is supported by quantitative data from in vitro studies and detailed experimental protocols to aid in the design and interpretation of future research.
Performance Comparison of EGFR Inhibitors
The inhibitory potential of various compounds against EGFR is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other prominent EGFR inhibitors against different cancer cell lines and specific EGFR mutations.
Table 1: In Vitro Antiproliferative Activity of this compound
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Ovarian (OVCAR-3) | 2.11 - 11.67 |
Data indicates a range of activity against various cancer cell lines.[1]
Table 2: Comparative IC50 Values of Established EGFR Inhibitors
| Inhibitor | EGFR Mutation Status | Cell Line / Assay | IC50 (nM) |
| Gefitinib | EGFR-mutant (sensitive) | H3255 | 0.003 µM (3 nM)[2][3] |
| EGFR-mutant (resistant) | H1975 (L858R+T790M) | >10,000 | |
| Wild-Type EGFR | Various | Higher than mutant | |
| Erlotinib | Human EGFR (cell-free) | Biochemical Assay | 2[4][5] |
| EGFR autophosphorylation | Intact Tumor Cells | 20[4] | |
| EGFR L858R mutant | Ba/F3 cells | 87[4] | |
| EGFR mutant (sensitive) | PC9 | ~30[6] | |
| Afatinib | Wild-Type EGFR | Kinase Assay | 31[7] |
| EGFR (Exon 19del) | Kinase Assay | 0.2[7] | |
| EGFR (L858R) | Kinase Assay | 0.2[7] | |
| EGFR (Exon 19del + T790M) | Kinase Assay | Lower potency[7] | |
| PC-9 (gefitinib-sensitive) | Cell Viability Assay | 0.28[8] | |
| PC-9-GR (gefitinib-resistant) | Cell Viability Assay | 350[8] | |
| Lapatinib | EGFR (cell-free) | Biochemical Assay | 3-10.8[9][10] |
| HER2 (cell-free) | Biochemical Assay | 9.3-13[9][10] | |
| HER4 (cell-free) | Biochemical Assay | 347[9] | |
| Osimertinib | Exon 19 deletion EGFR | LoVo cells | 12.92[11] |
| L858R/T790M EGFR | LoVo cells | 11.44[11] | |
| Wild-Type EGFR | LoVo cells | 493.8[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of enzyme activity.
Materials:
-
Recombinant EGFR enzyme
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the plate.
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, A549, PC-9)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This technique is used to detect and quantify the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds and/or EGF stimulation. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Stripping and Re-probing: To normalize the phosphorylated protein signal to the total protein, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control.[14][15]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.
Caption: EGFR Signaling Pathway and Points of Inhibition.
References
- 1. This compound|CAS 162012-69-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Structure-Activity Relationship of 7-Fluoro-6-nitroquinazolin-4(3H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of 7-fluoro-6-nitroquinazolin-4(3H)-one have emerged as a promising class of agents, particularly in the realm of oncology. Their efficacy is intrinsically linked to their chemical structure, with subtle modifications leading to significant changes in their biological activity. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents.
Comparative Analysis of Biological Activity
The core structure of this compound serves as a versatile template for the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), a key player in various cancers.[1] The introduction of different substituents at the 2 and 6 positions of the quinazolinone ring has been a key strategy in modulating the anticancer potency of these analogs.
A pivotal study by Abdel-Jalil et al. explored the synthesis and in-vitro antitumor activity of a series of 7-fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. This research highlights the importance of the substitution at the 6-position, where the nitro group of the parent compound is replaced by a 4-methyl-1-piperazinyl moiety, a common pharmacophore in anticancer drugs. Further modifications at the 2-position with various thiosubstituted groups allowed for a detailed investigation of the SAR.
While the specific IC50 values from the aforementioned study require access to the full-text publication, the research underscores a critical aspect of the SAR: the nature of the substituent at the 2-position significantly influences the cytotoxic activity of these compounds against various cancer cell lines.
Table 1: Structure-Activity Relationship of 2-(Thiosubstituted)-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinone Analogs
| Compound ID | R Group (at position 2) | General Anticancer Activity Trend |
| Parent Scaffold | - | Introduction of the 4-methyl-1-piperazinyl group at position 6 is a key modification for anticancer activity. |
| Analog Series | Various alkyl and aryl thio-ethers | The nature of the R group significantly impacts cytotoxicity. Structure-activity trends are dependent on the specific cell line tested. |
Note: Specific quantitative data (e.g., IC50 values) are essential for a definitive comparison and are typically found within the full scientific publication.
Experimental Protocols
The evaluation of the anticancer activity of these quinazolinone analogs involves a series of standardized in-vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.
Synthesis of 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinone Analogs
The synthesis of these analogs is a multi-step process that begins with the commercially available this compound.
-
Nucleophilic Aromatic Substitution: The nitro group at the 6-position is displaced by 1-methylpiperazine. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.
-
Introduction of the Thio-substituent: The resulting 7-fluoro-6-(4-methyl-1-piperazinyl)quinazolin-4(3H)-one is then subjected to a reaction to introduce the 2-thio functionality. This can be achieved by first converting the 2-position into a leaving group (e.g., a chloro group) followed by reaction with a desired thiol (R-SH).
In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases, with EGFR being a prominent target. Inhibition of EGFR disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Analogs.
The diagram above illustrates the simplified EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cellular responses such as proliferation and survival. The this compound analogs are designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and impeding cancer cell growth.
Caption: General Experimental Workflow for SAR Studies.
This workflow outlines the typical process for conducting structure-activity relationship studies of novel anticancer compounds. It begins with the chemical synthesis of a library of analogs, followed by their structural confirmation. The core of the SAR study lies in the in-vitro screening against a panel of cancer cell lines to determine their cytotoxic potency, often expressed as IC50 values. Based on this data, lead compounds are identified for more in-depth mechanistic studies to elucidate their specific molecular targets and pathways, paving the way for further preclinical development.
References
Comparative In Vitro Analysis of 6-Nitroquinazolin-4(3H)-one Derivatives
Introduction
While 7-Fluoro-6-nitroquinazolin-4(3H)-one is a recognized key intermediate in the synthesis of multi-kinase inhibitors, publicly available literature with comprehensive in vitro comparative data on a series of its direct derivatives is limited.[1] This guide therefore focuses on the closely related and extensively studied class of 6-nitroquinazolin-4(3H)-one derivatives . The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide provides a comparative overview of the in vitro performance of various 6-nitroquinazolin-4(3H)-one derivatives, supported by experimental data from published studies.
Anticancer Activity of 6-Nitroquinazolin-4(3H)-one Derivatives
Derivatives of 6-nitroquinazolin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The antiproliferative activity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A study by Farag et al. (2024) explored a series of 6-nitro-4-substituted quinazoline derivatives for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and their cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines.[5] Several compounds demonstrated potent activity, in some cases superior to the reference drug Gefitinib.[5]
Table 1: In Vitro Anticancer Activity of Selected 6-Nitroquinazolin-4(3H)-one Derivatives (IC50 in µM) [5]
| Compound ID | Substitution at Position 4 | HCT-116 | A549 |
| 6a | Phenylprop-2-en-1-one | 1.34 | 1.76 |
| 6c | 4-Chlorophenylprop-2-en-1-one | 0.95 | 1.12 |
| 6d | 4-Nitrophenylprop-2-en-1-one | 1.56 | 1.98 |
| Gefitinib | (Reference Drug) | 1.21 | 1.55 |
Antimicrobial Activity of Quinazolinone Derivatives
The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents. Various derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, with their efficacy measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study by Singh et al. synthesized a series of 2,3,6-trisubstituted quinazolin-4-one derivatives, where the 6-position was substituted with a bromine atom, and evaluated their antimicrobial activity against several bacterial strains.[2] While not 6-nitro derivatives, this study provides a relevant comparison of the antimicrobial potential of the broader quinazolinone class.
Table 2: In Vitro Antimicrobial Activity of Selected 6-Bromo-quinazolin-4-one Derivatives (Zone of Inhibition in mm at 50 µg/mL) [2]
| Compound ID | X (substituent) | S. aureus | S. pyogenes | E. coli | P. aeruginosa |
| A-1 | Benzaldehyde | 16 | 15 | 12 | 11 |
| A-2 | m-Chlorobenzaldehyde | 14 | 13 | 18 | 10 |
| A-3 | o-Hydroxybenzaldehyde | 13 | 12 | 14 | 16 |
| A-4 | p-Methoxybenzaldehyde | 15 | 16 | 17 | 10 |
| Ciprofloxacin | (Reference Drug) | 25 | 24 | 28 | 26 |
Another study synthesized novel quinazolinone Schiff base derivatives and tested their activity against various bacteria, identifying compounds with good activity, particularly against E. coli.[3]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Plating: Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives and incubated for a further 48-72 hours.[8]
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.[7][9]
-
Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][6]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6][7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]
Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[3]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (without the compound) are included to ensure bacterial growth.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Workflow for antimicrobial susceptibility testing.
Signaling Pathways
Quinazolinone derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.[4] One of the primary targets for many quinazolinone-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5]
Inhibition of the EGFR signaling pathway.
The 6-nitroquinazolin-4(3H)-one scaffold serves as a valuable template for the development of potent anticancer and antimicrobial agents. In vitro studies demonstrate that substitutions at various positions of the quinazolinone ring can significantly modulate biological activity. Specifically, derivatives with substituted phenylprop-2-en-1-one moieties at the 4-position have shown promising cytotoxicity against cancer cell lines, rivaling or exceeding the efficacy of established drugs like Gefitinib.[5] Further structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of these compounds, paving the way for the development of novel therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Comparative Guide to Novel Quinazolinone Compounds
For researchers and scientists at the forefront of drug discovery, the quinazolinone scaffold represents a privileged structure with a remarkable breadth of biological activity. This guide provides a comprehensive comparison of novel quinazolinone compounds, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and clear visual representations of molecular mechanisms, we aim to facilitate the evaluation and selection of promising candidates for further development.
The quest for more effective and less toxic therapeutic agents is a driving force in medicinal chemistry. Quinazolinone derivatives have emerged as a focal point of this research due to their diverse pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3][4] Their versatile structure allows for molecular modifications that can fine-tune their biological activity, leading to the development of compounds with enhanced efficacy and selectivity.[1][5] This guide synthesizes recent findings on the biological evaluation of these promising molecules.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Novel quinazolinone compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.[2][6][7]
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of selected novel quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented for direct comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 101 | L1210 (Leukemia) | 5.8 | Colchicine | 3.2 | [2] |
| Compound 106 | - | 0.47 (Cdk4 inhibition) | - | - | [2] |
| Compound 108 | A-375 (Melanoma) | - | - | - | [2] |
| Compound 111 | U251 (Glioma) | - | - | - | [2] |
| Compound 11g | MCF-7 (Breast) | - | - | - | [8] |
| HeLa (Cervical) | - | - | - | [8] | |
| Compounds 21-23 | HeLa (Cervical) | 1.85 - 2.81 | Gefitinib | 4.3 | [9] |
| MDA-MB231 (Breast) | 28.3 | [9] | |||
| Compounds 5a, 5n, 5o | MCF-7 (Breast) | 14.92 - 20.30 | - | - | [10] |
Note: A lower IC50 value indicates greater potency. Dashes indicate where specific quantitative data was not provided in the source material.
Key Mechanisms of Anticancer Action
Quinazolinone derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Certain quinazolinones disrupt the formation of microtubules, which are crucial for cell division, leading to mitotic arrest and apoptosis.[2]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from replicating.[2]
-
Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the modulation of Bcl-2 family proteins and the activation of caspases.[6]
-
Enzyme Inhibition: Quinazolinones have been shown to inhibit various enzymes critical for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinases (CDKs).[2]
Below is a diagram illustrating the workflow for in vitro anticancer screening, a common methodology used to evaluate these compounds.
This next diagram illustrates a simplified signaling pathway for apoptosis induction by quinazolinone compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Quinazolinone derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.[4][11][12]
Comparative Antimicrobial Susceptibility
The following table summarizes the antimicrobial activity of selected novel quinazolinone derivatives. The data is presented as the diameter of the zone of inhibition, which indicates the extent of growth inhibition of a specific microorganism.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |
| Novel Quinazolinones | Staphylococcus aureus (Gram-positive) | - | Streptomycin | - | [4] |
| Streptococcus pneumoniae (Gram-positive) | - | - | - | [13] | |
| Escherichia coli (Gram-negative) | - | - | - | [12] | |
| Pseudomonas aeruginosa (Gram-negative) | No effect | - | - | [4] | |
| N-hexyl substituted isatin-quinazoline | Gram-positive bacteria | Active | - | - | [4] |
| Gram-negative bacteria | Active | - | - | [4] | |
| Fungi | Active | - | - | [4] | |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive bacteria | Good activity | - | - | [14] |
| Gram-negative bacteria | Good activity | - | - | [14] |
Note: Dashes indicate where specific quantitative data was not provided in the source material. "Active" indicates reported activity without specific measurements.
Experimental Protocols
In Vitro Anticancer Activity Evaluation (MTT Assay) [8][9][10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized quinazolinone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [14][15]
-
Microbial Culture Preparation: The test microorganisms (bacteria or fungi) are grown in a suitable broth to a specific turbidity.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of an agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent) at a specific concentration is added to each well. A control well contains the solvent only, and another well contains a standard antibiotic.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The following diagram illustrates the workflow for the agar well diffusion method.
Conclusion
The diverse biological activities of novel quinazolinone compounds underscore their potential as a rich source of new therapeutic agents. The data and methodologies presented in this guide offer a comparative framework for researchers to identify and prioritize promising candidates for further investigation. The continued exploration of the quinazolinone scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the development of next-generation anticancer and antimicrobial drugs.
References
- 1. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. rphsonline.com [rphsonline.com]
- 12. ujpronline.com [ujpronline.com]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Effect: A Comparative Analysis of Fluoro vs. Chloro Substitution in Quinazolinones for Drug Discovery
For Immediate Publication
In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for developing novel therapeutic agents. The strategic placement of halogen atoms, particularly fluorine and chlorine, on this privileged structure has been shown to significantly modulate pharmacological activity. This guide offers a comparative study of fluoro- versus chloro-substituted quinazolinones, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to inform future design and synthesis efforts.
The introduction of fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, binding affinity, and bioavailability.[1] Conversely, the larger chlorine atom can provide different steric and electronic contributions, influencing receptor interactions and overall compound efficacy.[2][3] Understanding the distinct impact of these two halogens is crucial for optimizing quinazolinone-based drug candidates.
Comparative Anticancer Activity
Quinazolinone derivatives are well-regarded for their potent anticancer properties.[4][5][6] The nature of the halogen substituent on the quinazolinone ring can profoundly influence their cytotoxic efficacy against various cancer cell lines. While direct comparative studies across a wide range of analogous fluoro- and chloro-substituted compounds are limited in single publications, analysis of the available data suggests that the choice of halogen can lead to differential activity depending on the substitution pattern and the cancer cell type.
For instance, some studies have indicated that chloro-substituted quinazolinones exhibit potent activity. In one study, a series of 2-aryl-6-substituted quinazolinones were synthesized, where substitutions at the C-2 and C-6 positions were explored.[4][7] In another instance, the incorporation of a para-chlorine atom on a phenyl ring at the R3 position of a quinazolinone derivative improved cytotoxic potency compared to its unsubstituted counterpart.[8]
Conversely, fluorine substitution has also been a successful strategy to enhance anticancer activity. A series of new fluoro-substituted 3,4-dihydroquinazoline derivatives were prepared and evaluated for their cytotoxic effects, with one compound exhibiting an IC50 of 5.9 μM in A549 non-small cell lung cancer cells.[1] Another study highlighted that 2-phenyl-6,7-difluoro quinazoline derivatives showed notable cytotoxic activity on the MDA-MB-231 cancer cell line.[9]
The data below, collated from various studies, illustrates the cytotoxic potential of select fluoro- and chloro-substituted quinazolinone derivatives. It is important to note that variations in experimental conditions between studies warrant cautious direct comparison.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| MJ66 | 6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-one | M21 (Melanoma) | ~0.033 | [7] |
| Compound 10c | Dihydroquinazolinone with para-chloro substitution | HCT-116 | Not specified, but improved potency noted | [8] |
| Compound 10b | Dihydroquinazolinone with para-fluoro substitution | HCT-116 | Not specified, but reduced activity noted | [8] |
| Compound 8h | Fluoro-substituted 3,4-dihydroquinazoline | A549 (Lung) | 5.9 | [1] |
| Compound 3a | 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Multiple | See antimicrobial table | [2] |
Comparative Antimicrobial Activity
The quinazolinone scaffold has also yielded numerous potent antimicrobial agents.[2][10][11][12] Halogen substitution is a key strategy in the development of these agents, with both fluorine and chlorine playing significant roles in enhancing antibacterial and antifungal activity.
A study on 2-(amino)quinazolin-4(3H)-one derivatives provided a direct comparison of di-fluoro and di-chloro substitutions on the quinazolinone core. The results, summarized in the table below, indicate that the nature and position of the halogen have a significant impact on the activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound ID | Substitution Pattern | Bacterial Strain | MIC50 (µM) | Reference |
| 6g | 6,7-difluoro | S. aureus USA300 JE2 | 0.3 - 1.9 | [13] |
| 6h | 6,7-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 | [13] |
| 6i | 6,8-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 | [13] |
| 6l | 7-chloro | S. aureus USA300 JE2 | 0.6 | [13] |
| 16 | Pyrrolidine derivative with para-chloro phenyl | S. aureus | 0.5 mg/ml (MIC) | [2] |
These findings suggest that both di-fluoro and di-chloro substitutions can lead to potent anti-MRSA activity.[13] Other studies have also highlighted the importance of chloro-substituents, with one derivative showing an excellent MIC of 0.5 mg/ml against S. aureus.[2]
Experimental Protocols
To ensure the reproducibility and further development of these findings, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which is indicative of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Quinazolinone compounds
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, then dilute to the appropriate density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid nutrient broth. The lowest concentration of the compound that inhibits bacterial growth after a defined incubation period is the MIC.
Materials:
-
Quinazolinone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Protocol:
-
Compound Preparation: Prepare serial dilutions of the quinazolinone compounds in the nutrient broth directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Science
To better illustrate the concepts and processes discussed, the following diagrams have been generated.
Caption: General synthetic route for quinazolinone derivatives.
Caption: Workflow for anticancer and antimicrobial evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
Safety Operating Guide
Proper Disposal of 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-6-nitroquinazolin-4(3H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research and development.
Immediate Safety and Hazard Summary
This compound is a chemical compound utilized in industrial and scientific research.[1] While a specific hazard classification is not listed in all available safety data sheets, the structural components—a fluorinated aromatic ring and a nitro group—suggest that it should be handled as a hazardous substance. Structurally similar compounds, such as other quinazolinone derivatives, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]
| Hazard Profile and Disposal Overview | |
| Compound Name | This compound |
| CAS Number | 162012-69-3 |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor |
| Recommended Disposal Method | Incineration |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. |
| Handling Precautions | Use in a well-ventilated area, such as a chemical fume hood. Avoid dust formation. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
Operational Plan for Waste Management
The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a dedicated and compatible hazardous waste container.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Never attempt to dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.[1]
-
The preferred method of disposal for halogenated and nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator.
Experimental Protocols: Chemical Transformation (for informational purposes)
While not a substitute for professional disposal, understanding the chemical reactivity of this compound can be informative. The nitro group on the quinazolinone ring is susceptible to chemical reduction.
Reduction of the Nitro Group:
The nitro group of this compound can be reduced to an amino group (7-fluoro-6-aminoquinazolin-4(3H)-one) using various reducing agents.[1] This transformation converts the nitro compound into an amine, which may be less hazardous, although the resulting product would still require disposal as chemical waste.
A general, non-validated laboratory procedure for such a reduction could involve:
-
Reaction Setup: In a chemical fume hood, dissolve or suspend the this compound waste in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Addition of Reducing Agent: Add a reducing agent such as sodium borohydride in the presence of a catalyst (e.g., palladium on carbon) or catalytic hydrogenation with H2 gas.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, the catalyst would be filtered off, and the solvent evaporated.
Disclaimer: This experimental description is for informational purposes only and is based on the known reactivity of this class of compounds. It is not a validated disposal protocol. The resulting products and reaction mixture must still be disposed of as hazardous waste.
Disposal Workflow
References
Personal protective equipment for handling 7-Fluoro-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Fluoro-6-nitroquinazolin-4(3H)-one. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and quinazolinone compounds.
Hazard Identification and Personal Protective Equipment
While some sources may not classify this compound as hazardous, it is prudent to handle this compound as a hazardous substance due to its chemical structure (a nitroaromatic and a quinazolinone derivative). Similar compounds are known to cause skin, eye, and respiratory irritation. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Quantitative Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and dust that can cause serious eye irritation. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. | Provides a secondary barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. | Prevents skin absorption, a potential route of exposure for nitroaromatic compounds. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. | Protects against inhalation of harmful dust particles, which may cause respiratory irritation. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol
-
Preparation and Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.
-
During the Experiment : Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, absorb with an inert material and place in a sealed container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This is considered halogenated organic waste.[2] Do not mix with non-halogenated waste.[3]
-
Labeling : The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Contaminated Materials : Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Container Rinsing : For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[4] For highly toxic compounds, the first three rinses must be collected.[4]
-
Final Disposal : Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Mandatory Visualization
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
